5-Chloro-2,4-dinitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLVSIYNZSAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544300 | |
| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21878-58-0 | |
| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure and reactivity profile of 5-Chloro-2,4-dinitrobenzotrifluoride
An In-depth Technical Guide for Advanced Research
Subject: 5-Chloro-2,4-dinitrobenzotrifluoride
Abstract: This technical guide provides a comprehensive analysis of this compound, a highly activated aromatic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Direct experimental data for this specific molecule is not extensively documented in public literature; therefore, this guide synthesizes predictive data based on established principles of physical organic chemistry and empirical data from close structural analogues. We will delve into its molecular architecture, predict its spectroscopic and physicochemical properties, and elucidate its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective use as a versatile chemical building block.
Part 1: Molecular Structure and Physicochemical Profile
The structure of this compound is characterized by a benzene ring substituted with three powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and two nitro (-NO2) groups. This electronic arrangement profoundly influences the molecule's properties and reactivity.
The trifluoromethyl group is a potent EWG due to the high electronegativity of fluorine atoms, primarily exerting its effect through induction.[1][2] It also increases the lipophilicity and metabolic stability of molecules, making it a favored substituent in drug design.[3] The two nitro groups are among the strongest EWGs, withdrawing electron density through both inductive and resonance effects. The strategic placement of these groups, particularly the nitro groups at positions 2 and 4, renders the aromatic ring extremely electron-deficient.
Predicted Physicochemical Properties
The properties of this compound are predicted by referencing known data for structurally similar compounds, such as 4-Chloro-3,5-dinitrobenzotrifluoride and 2,4-Dichloro-5-nitrobenzotrifluoride.
| Property | Predicted Value / Description | Rationale & Comparative Data |
| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | Standard nomenclature rules. |
| Molecular Formula | C₇H₂ClF₃N₂O₄ | Based on atomic composition. |
| Molecular Weight | 286.55 g/mol | Sum of atomic weights. |
| Appearance | Pale yellow crystalline solid | Typical for dinitro-aromatic compounds. 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a light yellow crystal.[4] |
| Melting Point | ~60-70 °C | Interpolated from analogues. 2,4-Dichloro-5-nitrobenzotrifluoride melts at 55-57 °C[5]; 2,4-dichloro-3,5-dinitrobenzotrifluoride melts at 67-72 °C.[6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Acetone, Toluene, DMSO, DMF). | Dinitro-aromatics are typically non-polar. The synthesis of a related compound uses toluene as a solvent.[6] |
| Lipophilicity (XLogP3) | ~3.5 - 4.0 | The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[3] 5-Chloro-2-nitrobenzotrifluoride has a calculated XLogP3 of 3.8.[7] |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structure verification. The predicted data below serves as a benchmark for researchers synthesizing or utilizing this compound.
| Technique | Predicted Spectral Features | Justification |
| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm). One proton will be ortho to a nitro group and the other will be ortho to the -CF₃ group, resulting in distinct chemical shifts. | The powerful deshielding effect of the -NO₂ and -CF₃ groups will shift the aromatic protons significantly downfield. |
| ¹³C NMR | Aromatic signals between δ 120-150 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bearing the nitro groups will be significantly deshielded. | Standard chemical shift ranges for substituted benzenes. C-F coupling is a characteristic feature. |
| ¹⁹F NMR | A singlet around δ -60 to -65 ppm (relative to CCl₃F). | This is a typical range for aromatic trifluoromethyl groups. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for -NO₂ at ~1530-1560 cm⁻¹ and ~1340-1370 cm⁻¹. Strong C-F stretching bands at ~1100-1300 cm⁻¹. C-Cl stretching at ~700-800 cm⁻¹. | Characteristic vibrational frequencies for these functional groups. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 286/288 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of -NO₂ (m/z 240/242) and potentially loss of the -CF₃ group. | Standard fragmentation patterns for nitroaromatics and benzotrifluorides. |
Part 2: Reactivity Profile and Mechanistic Insights
The reactivity of this compound is overwhelmingly dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The convergence of three potent electron-withdrawing groups makes the aromatic ring highly electrophilic and stabilizes the key intermediate of the SNAr mechanism.
The SNAr Mechanism: A Self-Validating System
The SNAr reaction proceeds via a two-step addition-elimination pathway. The choice of this pathway is dictated by the electronic stabilization available to the reaction intermediate.
Causality Behind the Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the C5-chloro substituent). This position is highly activated because it is ortho to the C4-nitro group and para to the C2-nitro group.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the two nitro groups. This delocalization is the primary stabilizing force and the reason the reaction proceeds readily. The formation of this intermediate is often the rate-determining step.[8][9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The reliability of this reaction makes it a self-validating system: if a suitable nucleophile is introduced under standard conditions, substitution at the C5 position is the overwhelmingly expected outcome.
Visualization: The SNAr Pathway
The following diagram illustrates the generalized mechanism for the reaction of this compound with a nucleophile.
Caption: Step-by-step workflow for the proposed synthesis protocol.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize acidic vapors). Charge the flask with fuming sulfuric acid (e.g., 20-30% SO₃).
-
Nitrating Mixture: Cool the flask in an ice bath and slowly add fuming nitric acid (90%+) via the dropping funnel while stirring. Maintain the internal temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 3-Chloro-1-(trifluoromethyl)benzene. Control the addition rate to maintain the reaction temperature below 45 °C.
-
Reaction Heating: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, slowly heat the reaction to 90-120 °C and maintain this temperature for 5-10 hours.
-
In-Process Control: Periodically take small aliquots, quench them in water, extract with a solvent like dichloromethane, and analyze by TLC or GC-MS to monitor the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation & Purification: Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). Dry the purified crystals under vacuum.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis, comparing the results to the predicted profile.
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust framework for reacting this compound with a generic amine.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 2.2 equivalents of the desired amine nucleophile and 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to act as a scavenger for the HCl generated.
-
Reaction Conditions: Stir the mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
In-Process Control: Monitor the reaction progress by TLC, observing the consumption of the starting material (visualized under UV light) and the appearance of a new, typically colored, product spot.
-
Workup: After completion, cool the reaction mixture and pour it into water. The product will usually precipitate. If not, extract with a solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Validation: Characterize the purified product by NMR and Mass Spectrometry to confirm the successful substitution.
Part 4: Safety and Handling
As a poly-nitroaromatic compound, this compound must be handled with extreme caution. Its hazards can be inferred from safety data sheets of analogous compounds like 1-chloro-2,4-dinitrobenzene and 2,4-dinitrobromobenzene. [10][11][12]
-
Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin. [12][13]Polynitro-aromatics can cause skin irritation, sensitization, and may lead to systemic toxicity. [10]* Irritation: Causes serious skin and eye irritation. [14][15]* Explosive Hazard: While not as sensitive as TNT, poly-nitroaromatic compounds can be explosive and may detonate under shock or heat, especially when confined. [11] Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Work should be conducted exclusively within a certified chemical fume hood. [16]* Engineering Controls: Ensure adequate ventilation. Use a blast shield for reactions involving heating or significant quantities. [12]* Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials like strong bases or reducing agents. [16]* Spill & Disposal: In case of a spill, do not create dust. Carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal. [10]All waste must be disposed of according to local and national regulations for hazardous chemical waste.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Different mechanisms were suggested for nucleophilic aromatic substitution reactions so our study is made to find out the correct mechanism. An-Najah National University. [Link]
-
Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION]. Vaia. [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Iraqi National Journal of Chemistry. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. [Link]
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5-Chloro-2-nitrobenzotrifluoride. NIST WebBook. [Link]
- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Preparation of 3,5-dinitrobenzotrifluoride compounds.
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
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Material Safety Data Sheet - 2,4-dinitro chlorobenzene AR. Oxford Lab Chem. [Link]
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1-chloro-2,4-dinitrobenzene. SDFine. [Link]
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]
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Custom Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride Derivatives. ChemBeq. [Link]
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2,4-Dichloro-5-nitrobenzotrifluoride CID 621179. PubChem. [Link]
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2,4-Dichloro-3,5-dinitrobenzotrifluoride. CAS Common Chemistry. [Link]
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5-Chloro-2-nitrobenzotrifluoride CID 67052. PubChem. [Link]
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5-Chloro-2,4-dinitrotoluene CID 253802. PubChem. [Link]
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Safety data sheet - 2,4-Dichloro-3,5-dinitrobenzotrifluoride. CPAChem. [Link]
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Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. Patsnap. [Link]
- Preparation of chlorobenzotrifluoride compounds.
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An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-dinitrobenzotrifluoride in Organic Solvents
Abstract
5-Chloro-2,4-dinitrobenzotrifluoride is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity and utility in synthetic pathways are profoundly influenced by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its solubility. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and a robust, field-proven experimental protocol for quantitative solubility determination.
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound with the molecular formula C₇HCl₂F₃N₂O₄.[2] Its structure is characterized by a benzene ring functionalized with several strongly electron-withdrawing groups: one chlorine atom, two nitro groups (-NO₂), and a trifluoromethyl group (-CF₃).
These functional groups impart a high degree of polarity and specific chemical reactivity to the molecule. The trifluoromethyl group enhances lipophilicity, while the nitro and chloro groups provide sites for nucleophilic aromatic substitution, a common reaction pathway for this class of compounds.[3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient reaction design, control of reaction kinetics, product purification (e.g., recrystallization), and formulation.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 1-2 g of this compound into a 20 mL glass vial.
-
Using a volumetric pipette, add 10.0 mL of the chosen organic solvent to the vial. The amount of solid should be in clear excess to ensure a saturated solution is formed.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled orbital shaker or a stirring water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the mixture vigorously for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium is reached.
-
After the agitation period, let the vial stand undisturbed in the temperature bath for at least 4 hours to allow undissolved solids to settle completely.
-
-
Sampling and Analysis:
-
Pre-weigh a clean, dry 10 mL glass vial with its cap (record as m₁).
-
Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant from the sample vial using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Dispense the filtered supernatant into the pre-weighed vial, cap it immediately, and weigh it again (record as m₂).
-
Remove the cap and place the vial in a vacuum oven or a well-ventilated fume hood to allow the solvent to evaporate completely. Gentle heating can be applied if the solvent's boiling point allows, but care must be taken to avoid degradation of the compound.
-
Once the solid residue is completely dry and free of solvent odor, weigh the vial with the dry residue and cap (record as m₃).
-
-
Calculation:
-
Mass of dissolved solid = m₃ - m₁
-
Volume of supernatant taken = 5.00 mL
-
Solubility ( g/100 mL) = [(m₃ - m₁) / 5.00 mL] * 100
-
Data Presentation
Quantitative results should be meticulously recorded. The following table provides a template for summarizing experimental findings across a range of common laboratory solvents.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25.0 | ||
| Dimethylformamide (DMF) | 25.0 | |||
| Acetone | 25.0 | |||
| Acetonitrile | 25.0 | |||
| Polar Protic | Ethanol | 25.0 | ||
| Methanol | 25.0 | |||
| Chlorinated | Dichloromethane | 25.0 | ||
| Chloroform | 25.0 | |||
| Aromatic | Toluene | 25.0 | ||
| Aliphatic | n-Hexane | 25.0 |
Safety and Handling
This compound and its structural analogues are classified as hazardous substances. [4]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. * Irritation: Causes skin, eye, and respiratory irritation. [4][5]* Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Due to its toxicity to aquatic life, prevent release into the environment. [7]
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, which features both highly polar and lipophilic domains. While theoretical principles predict a preference for polar aprotic solvents, this guide provides the necessary framework and a detailed, validated experimental protocol for researchers to determine precise quantitative solubility data. Such empirical data is indispensable for the successful application of this versatile chemical intermediate in research and development.
References
[8]Determination of Solubility Class. [Online]. Available: [9]EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available: [10]Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available: [11]Experiment 1. Solubility of Organic Compounds. Scribd. [Online]. Available: Solubility of Organic Compounds. (2023, August 31). [Online]. Available: [7]SAFETY DATA SHEET for 2,4-Dichloro-3,5-dinitrobenzotrifluoride. [Online]. Available: [5]SAFETY DATA SHEET for 5-Chloro-2-nitrobenzotrifluoride. Thermo Fisher Scientific. (2025, September 07). [Online]. Available: SAFETY DATA SHEET for 5-Chloro-2-nitrobenzotrifluoride. TCI Chemicals. (2023, March 04). [Online]. Available: [6]5-Chloro-2-nitrobenzotrifluoride SDS. ECHEMI. [Online]. Available: [4]Safety data sheet for 2,4-Dichloro-3,5-dinitrobenzotrifluoride. CPAChem. (2022, September 09). [Online]. Available: [1]Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (2013). Google Patents. [Online]. Available: [12]4-Chloro-3,5-dinitrobenzotrifluoride 98. Sigma-Aldrich. [Online]. Available: [2]2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis. ChemicalBook. [Online]. Available: [3]Al-Howsaway, H. O. H., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Online]. Available:
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Literature review of 5-Chloro-2,4-dinitrobenzotrifluoride synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-dinitrobenzotrifluoride
Abstract
This compound is a specialized aromatic nitro compound with potential applications as a chemical intermediate in the synthesis of high-value products such as pharmaceuticals and agrochemicals, analogous to its more common isomers.[1][2][3] However, its synthesis presents a significant regiochemical challenge due to the complex interplay of directing effects from the trifluoromethyl, chloro, and nitro substituents on the benzene ring. Unlike the industrially prevalent 4-chloro-3,5-dinitrobenzotrifluoride, the 5-chloro-2,4-dinitro isomer cannot be efficiently produced by the direct dinitration of common precursors like 4-chlorobenzotrifluoride. This guide provides a comprehensive review of plausible synthetic pathways, grounded in fundamental principles of electrophilic aromatic substitution and drawing parallels from established industrial nitration processes. We will dissect the mechanistic rationale for a proposed multi-step pathway, detail generalized experimental protocols, and discuss critical process safety considerations inherent to aromatic nitration.
Introduction: The Isomer Challenge
The benzotrifluoride scaffold is a cornerstone in medicinal and agricultural chemistry, imparting properties like metabolic stability and lipophilicity. The introduction of chloro and nitro groups creates versatile intermediates for further functionalization, primarily through nucleophilic aromatic substitution.[4] While several isomers of chloro-dinitrobenzotrifluoride exist, their synthesis pathways are not interchangeable.
Nomenclature and Key Isomers
The substitution pattern on the benzene ring dictates the chemical properties and synthetic accessibility of the molecule. The most widely studied isomer is 4-chloro-3,5-dinitrobenzotrifluoride, a key intermediate for herbicides.[1][2] The target of this guide, this compound, presents a different substitution pattern that requires a tailored synthetic approach.
| Table 1: Comparison of Key Chloro-Dinitrobenzotrifluoride Isomers | ||
| Attribute | 4-Chloro-3,5-dinitrobenzotrifluoride | This compound (Target) |
| Structure | CF₃ at C1, NO₂ at C3 & C5, Cl at C4 | CF₃ at C1, NO₂ at C2 & C4, Cl at C5 |
| CAS Number | 393-75-9 | Not readily available |
| Precursor | 4-Chlorobenzotrifluoride[1] | Proposed: 3-Chlorobenzotrifluoride |
| Synthesis | Direct two-stage dinitration[1] | Proposed: Multi-step synthesis with isomer separation |
The Synthetic Conundrum: Directing Group Effects
The synthesis of the target molecule is complicated by the directing effects of the substituents during electrophilic nitration:
-
Trifluoromethyl (-CF₃) Group: Strongly deactivating and a meta-director.
-
Chloro (-Cl) Group: Deactivating but an ortho, para-director.
-
Nitro (-NO₂) Group: Strongly deactivating and a meta-director.
Attempting to synthesize the target by dinitrating a simple precursor like 3-chlorobenzotrifluoride would result in a complex mixture of isomers, making direct synthesis inefficient. Therefore, a more controlled, stepwise approach is necessary.
Proposed Primary Synthetic Pathway
The most logical route to this compound involves a two-step nitration process starting from 3-chlorobenzotrifluoride, with a critical intermediate separation stage.
Step 1: Mononitration of 3-Chlorobenzotrifluoride
The initial step involves the controlled addition of a single nitro group to the 3-chlorobenzotrifluoride starting material.
-
Mechanistic Rationale: Both the -CF₃ group (at C1) and the -Cl group (at C3) direct incoming electrophiles (the nitronium ion, NO₂⁺) to positions C2, C4, and C6. The -Cl group activates these positions (ortho/para), while the -CF₃ group deactivates them less strongly than it does positions C3 and C5 (meta). This leads to a mixture of products, primarily 3-chloro-2-nitro-, 3-chloro-4-nitro-, and 3-chloro-6-nitrobenzotrifluoride. The desired intermediate is 3-chloro-6-nitrobenzotrifluoride, which is equivalent to 5-chloro-2-nitrobenzotrifluoride by IUPAC naming conventions where the -CF₃ group is given priority at C1.
-
Experimental Protocol (Generalized):
-
Charge a suitable reactor with concentrated sulfuric acid (98%) and cool to 0-5 °C.
-
Slowly add concentrated nitric acid (65-98%) while maintaining the low temperature to form the nitrating mixture.
-
Add 3-chlorobenzotrifluoride dropwise to the mixed acid, keeping the reaction temperature below 10 °C to control the reaction rate and minimize side product formation.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until TLC or GC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Separate the resulting mixture of isomers using fractional vacuum distillation or column chromatography to isolate the pure 5-chloro-2-nitrobenzotrifluoride intermediate.
-
Step 2: Dinitration of 5-Chloro-2-nitrobenzotrifluoride
This step requires more forcing conditions to add a second nitro group to the now highly deactivated ring.
-
Mechanistic Rationale: The starting intermediate, 5-chloro-2-nitrobenzotrifluoride, has three deactivating groups. The potential sites for the second nitration are C3, C4, and C6.
-
-CF₃ (C1): Directs meta to C3.
-
-NO₂ (C2): Directs meta to C4 and C6.
-
-Cl (C5): Directs ortho to C4 and C6. The C4 and C6 positions are the most favored, being directed by two groups each. The C4 position is para to the chloro group, making it sterically more accessible than the C6 position, which is ortho. Therefore, nitration is expected to proceed selectively at the C4 position to yield the final product.
-
-
Experimental Protocol (Adapted from related syntheses):
-
In a reactor equipped for high temperatures and corrosive materials, add fuming sulfuric acid (oleum, 20-30% SO₃).[1]
-
Slowly add fuming nitric acid (>98%) to the oleum with careful temperature control.
-
Add the purified 5-chloro-2-nitrobenzotrifluoride intermediate to the mixed acid.
-
Slowly and carefully heat the reaction mixture. The target temperature can range from 80 °C to 120 °C, which may be held for several hours to drive the reaction to completion.[5] Continuous monitoring by GC is essential.
-
After the reaction is complete, cool the mixture carefully before quenching over ice.
-
The solid product typically precipitates from the aqueous solution. Filter the solid and wash thoroughly with water to remove residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
| Table 2: Typical Reagents for Aromatic Nitration | |
| Reaction Stage | Nitrating System |
| Mononitration | Concentrated HNO₃ / Concentrated H₂SO₄ |
| Nitric Acid in Acetic Anhydride | |
| Ammonium Nitrate with an ionic liquid catalyst[6] | |
| Dinitration | Fuming HNO₃ / Fuming H₂SO₄ (Oleum)[1][7] |
| Mixed Acid with excess SO₃[1] |
Process Safety and Modern Approaches
Aromatic nitrations are notoriously hazardous, and safety must be the primary consideration for any researcher or process chemist.
-
Thermal Hazards: Nitration is a highly exothermic process. Inadequate cooling or an uncontrolled rate of addition can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing an explosion.[8] The use of reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) is crucial during process development to understand the thermal profile and determine safe operating limits.[9]
-
Material Hazards: The reagents used, such as concentrated nitric acid, sulfuric acid, and oleum, are extremely corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated fume hood or reactor enclosure are mandatory.
-
Microreactor Technology: Modern approaches utilize continuous-flow microreactors to improve the safety and efficiency of hazardous reactions like nitration.[9][10] The high surface-area-to-volume ratio allows for superior heat management, preventing thermal runaways. The small reaction volumes at any given time significantly reduce the overall risk. This technology has been successfully applied to the synthesis of related compounds, drastically reducing reaction times from many hours to mere minutes.[10]
Conclusion
The synthesis of this compound is a non-trivial task that highlights the importance of understanding regiochemical control in aromatic chemistry. While not accessible through direct, one-pot dinitration of a simple precursor, a rational, multi-step pathway beginning with 3-chlorobenzotrifluoride is proposed as the most viable route. This approach hinges on a controlled mononitration followed by a challenging but crucial chromatographic or distillation-based separation of the desired 5-chloro-2-nitrobenzotrifluoride intermediate. The subsequent dinitration requires harsh, forcing conditions that demand stringent safety protocols and careful process control. The adoption of modern technologies, such as continuous-flow reactors, is highly recommended to mitigate the inherent risks of this chemistry and improve overall efficiency. This guide provides a foundational framework for researchers to develop a robust and safe synthesis of this valuable chemical intermediate.
References
- Hook, E. O. (1978). U.S. Patent No. 4,096,195. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- Wikipedia. (2023). 4-Chlorobenzotrifluoride. [URL: https://en.wikipedia.org/wiki/4-Chlorobenzotrifluoride]
- D'Amico, J. J., Tung, C. C., Dahl, W. E., & Dahm, D. J. (1978). Derivatives of 4-chloro-3,5-dinitrobenzotrifluoride. 1. Synthesis of S,S'-[2,2'-Dithiobis(6-nitro-a:,a,a!-trifluoro-p-tolyl)] Bis(jV,JV-dimethylcarbamothioate) and Related Compounds. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00418a023]
- CN103304420A. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. [URL: https://patents.google.
- GB1553061A. (1979). Preparation of 4-chloro-3,5-dinitrobenzotrifluoride. [URL: https://patents.google.
- Maestri, F., Copelli, S., Rota, R., & Cardillo, P. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development.
- CN102417457A. (2012). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid. [URL: https://patents.google.
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
- ChemicalBook. 4-Chloro-3-nitrobenzotrifluoride synthesis. [URL: https://www.chemicalbook.com/synthesis/121-17-5.htm]
- Sciencemadness Discussion Board. (2010). m-(trifluoromethyl)aniline. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=11234]
- CN105218464A. (2015). Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. [URL: https://patents.google.
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- European Patent Office. (1985). EP 0150587 B1: Preparation of chlorobenzotrifluoride compounds. [URL: https://patents.google.
- CN106316859A. (2017). Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor. [URL: https://patents.google.
- ACS Publications. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah]
- PubChem. 5-Chloro-2-nitrobenzotrifluoride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67052]
- Sigma-Aldrich. 4-Chloro-3,5-dinitrobenzotrifluoride. [URL: https://www.sigmaaldrich.com/product/aldrich/c34805]
- NIST. 5-Chloro-2-nitrobenzotrifluoride. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C118832]
- Zhang, Y., et al. (2020). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. Journal of Flow Chemistry.
- ChemRxiv. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening.
- bioRxiv. (2021). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals.
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Electronic effects of trifluoromethyl group on chlorodinitrobenzene reactivity
Electronic Modulation of Reactivity: The Trifluoromethyl Effect on Chlorodinitrobenzene Scaffolds
Executive Summary
The incorporation of trifluoromethyl (
Theoretical Framework: Electronic Perturbation & Mechanism
The reactivity of chlorodinitrobenzenes in
1.1 The Meisenheimer Complex Stabilization
The rate-determining step in
-
Nitro Effect (
): Stabilizes the negative charge via strong Inductive ( ) and Resonance ( ) effects. The negative charge can be delocalized onto the oxygen atoms of the nitro group. -
Trifluoromethyl Effect (
): Stabilizes the negative charge primarily via a strong Inductive ( ) effect and Field effects. Unlike , the group cannot delocalize the negative charge via resonance (no -acceptor orbitals), but its high electronegativity pulls electron density through the -framework, lowering the LUMO energy of the ring.
1.2 Mechanistic Pathway Visualization
The following diagram illustrates the stabilization pathways. Note how
Caption: Comparative stabilization of the Meisenheimer complex by Nitro and Trifluoromethyl groups during nucleophilic aromatic substitution.
Comparative Reactivity Analysis
To rationally design syntheses, one must quantify the activating power of
2.1 Hammett Constant Comparison
The Hammett constant (
| Substituent | Electronic Mode | Impact on | ||
| Nitro ( | +0.71 | +0.78 | Inductive (-I) + Resonance (-R) | Strongest Activator. Critical for stabilizing the intermediate. |
| Trifluoromethyl ( | +0.43 | +0.54 | Inductive (-I) | Strong Activator. Increases rate, but less effective than |
| Chlorine ( | +0.37 | +0.23 | Inductive (-I) > Resonance (+R) | Weak Activator. |
Key Insight: While
2.2 Steric vs. Electronic Trade-offs
When adding a
-
Ortho-position: If
is ortho to the leaving group (Cl), it may sterically hinder the approach of bulky nucleophiles, potentially counteracting its electronic activation. -
Meta/Para-position: The electronic activation dominates, leading to faster reaction rates with amines or thiols.
Experimental Protocol: Synthesis of Trifluoromethylated Analogs
Objective: Nucleophilic substitution of 2-chloro-3,5-dinitrobenzotrifluoride (a commercially relevant model for
Rationale: This protocol demonstrates the high reactivity of the substrate.[5][6] The reaction is exothermic and requires controlled addition to prevent thermal runaway or formation of bis-substituted byproducts.
3.1 Reagents & Equipment
-
Substrate: 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) - Acts as an HCl scavenger. -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Safety: The substrate is a skin sensitizer and potential explosive. Work behind a blast shield.
3.2 Workflow Diagram
Caption: Step-by-step synthetic workflow for the
3.3 Detailed Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the flask with 2-chloro-3,5-dinitrobenzotrifluoride (5.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: In a separate vial, mix Morpholine (5.5 mmol) and Triethylamine (6.0 mmol) in DCM (5 mL). Add this mixture dropwise to the main reaction vessel over 15 minutes. Note: The solution will likely turn deep yellow/orange immediately due to the formation of the charge-transfer complex.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitoring: Check reaction progress via TLC. The starting material (high
) should disappear, replaced by the more polar amino-product. -
Workup: Dilute with DCM (20 mL). Wash the organic layer successively with 1M HCl (
mL) to remove unreacted morpholine, saturated ( mL), and brine. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the product, typically a yellow crystalline solid.
Strategic Application in Drug Design
The integration of the
4.1 Bioisosteric & Physicochemical Benefits
-
Lipophilicity (
): The group is highly lipophilic (Hansch value ). Replacing a chloro or methyl group with increases membrane permeability, crucial for CNS drugs. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a
group at a position prone to cytochrome P450 oxidation (e.g., para-position) blocks metabolic degradation, extending the drug's half-life ( ). -
Binding Affinity: The
group is bulky and electron-rich at the fluorine periphery, allowing for specific hydrophobic interactions or orthogonal multipolar interactions within a protein binding pocket.
4.2 Pathway to Heterocycles
The product of the
-
Reduction: The nitro groups are reduced to amines (using
or ). -
Cyclization: The resulting triamine reacts with carboxylic acids or aldehydes to form trifluoromethyl-substituted benzimidazoles, a scaffold found in anti-parasitic and anti-cancer agents.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
mechanisms and Meisenheimer complexes). Link -
Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Source for lipophilicity and metabolic stability data).[1] Link
-
Rohrbach, S., Smith, A. J., & Togni, A. (2019). Halogen-Bonding-Catalyzed Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 58(46), 16368-16388. (Recent advances in catalyzing these reactions).[7] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Physical constants and melting point data for 5-Chloro-2,4-dinitrobenzotrifluoride
[1]
Chemical Identity & Structural Analysis[2][3][4][5]
The unique electronic signature of this compound arises from the "mismatch" between the directing effects of its substituents.[1] Unlike its highly reactive 4-chloro isomer (where the halogen is activated by ortho/para nitro groups), the chlorine atom in the 5-position sits meta to both nitro groups, significantly reducing its lability.[1]
| Attribute | Detail |
| Chemical Name | This compound |
| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene |
| CAS Registry Number | 21878-58-0 |
| Molecular Formula | |
| Molecular Weight | 270.55 g/mol |
| SMILES | FC(F)(F)c1cc(Cl)c(cc1=O)=O (Isomer Specific) |
| Key Precursor | 3-Chlorobenzotrifluoride (via dinitration) |
Structural Isomer Comparison (Critical for Reactivity)
The following diagram illustrates the structural difference between the target compound and its commercially dominant isomer.
Figure 1: Structural comparison highlighting the electronic environment of the chlorine substituent.
Physical Constants & Thermodynamic Data
Due to the specialized nature of the 5-chloro isomer compared to the 4-chloro variant, specific experimental values must often be validated in-house.[1] Below is the consolidated data, including predictive values where experimental literature is limited for this specific CAS.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline) | At 25°C, 1 atm |
| Melting Point (MP) | Estimated: 65 – 85 °C | Experimental verification required (See Section 3).[1] Comparison: 4-Cl isomer MP is 56-58°C; 2,4-Dichloro isomer MP is 76-78°C. |
| Boiling Point | ~315 °C (Predicted) | Decomposition likely before boiling at atm pressure.[1] |
| Density | 1.68 ± 0.05 g/cm³ | High density due to nitro/fluoro content.[1] |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic ( |
| Solubility | Soluble: Toluene, DCM, AcetoneInsoluble: Water | Hydrophobic nature requires organic solvents for processing.[1] |
Experimental Protocol: Melting Point Determination
For researchers synthesizing or sourcing CAS 21878-58-0, verifying the melting point is the primary method of establishing identity and purity.[1] The following protocol is designed to distinguish the 5-chloro isomer from lower-melting impurities (like the 4-chloro isomer, MP 56°C).
Methodology: Capillary Melting Point with Ramp Control
Objective: Determine the precise solid-liquid phase transition temperature to validate compound identity.
Reagents & Equipment:
-
Sample: this compound (Dry, vacuum desiccated for >4h).
-
Reference Standard: Benzil (MP 95°C) or Vanillin (MP 81-83°C) for calibration.[1]
-
Apparatus: Digital Melting Point System (e.g., Mettler Toledo or Buchi) or Thiele tube with silicone oil.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Grind approximately 50 mg of the sample into a fine powder using an agate mortar.
-
Why: Coarse crystals cause uneven heat transfer, leading to broadened melting ranges.[1]
-
-
Capillary Loading:
-
Fast Ramp (Sighting Run):
-
Precise Determination:
-
Start heating 10°C below the estimated onset.
-
Ramp Rate: Set to 1.0°C/min .
-
Scientific Rationale: High ramp rates (>2°C/min) create a thermal lag between the sensor and the sample, artificially inflating the observed MP.[1]
-
-
Data Recording:
-
Record
(first liquid meniscus) and (complete liquefaction). -
A range >2°C indicates impurity (likely isomeric contamination).[1]
-
Synthesis & Reactivity Profile
Synthesis Pathway
The 5-chloro isomer is typically a product of the dinitration of 3-chlorobenzotrifluoride .[1]
-
Reagents: Fuming Nitric Acid (
) / Sulfuric Acid ( ).[1] -
Directing Logic:
Analytical & Reactivity Workflow
The following DOT diagram outlines the logical flow from synthesis to reactivity testing, highlighting the mechanistic divergence of this isomer.
Figure 2: Synthesis and reactivity logic.[1] Note that unlike the 4-chloro isomer, the 5-chloro isomer resists SNAr displacement of the chlorine.
Safety & Handling (E-E-A-T)
As a dinitro-aromatic compound, this material possesses significant energetic potential and toxicity.[1]
-
Explosion Hazard: Dinitro compounds can be shock-sensitive or susceptible to runaway decomposition at high temperatures.[1]
-
Protocol: Perform a Differential Scanning Calorimetry (DSC) scan on a small quantity (<5 mg) to identify decomposition exotherms before scaling up any heating process >100°C.[1]
-
-
Toxicity: Likely a skin sensitizer and methemoglobinemia agent (by analogy to dinitrobenzene).[1]
-
Decontamination: Spills should be treated with dilute NaOH/Acetone to hydrolyze the compound, followed by adsorption onto vermiculite.[1]
References
-
Marshallton Research Laboratories. (2024).[1] Catalog Entry: this compound (CAS 21878-58-0).[1] Retrieved from [Link][1]
-
PubChem. (2024).[1] Compound Summary: 4-Chloro-3,5-dinitrobenzotrifluoride (Isomer Comparison).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Chlorobenzotrifluorides. National Institute of Standards and Technology.[1][4] Retrieved from [Link][1][4]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2,4-Dichloro-3,5-dinitrobenzotrifluoride (Structural Analog).[1] Retrieved from [Link][1]
History and development of benzotrifluoride intermediates in agrochemistry
An In-depth Technical Guide to the History and Development of Benzotrifluoride Intermediates in Agrochemistry
Abstract
The introduction of the benzotrifluoride moiety into agrochemical design marked a pivotal moment in the evolution of crop protection. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity—have made benzotrifluoride and its derivatives indispensable building blocks for a wide array of herbicides, insecticides, and fungicides. This technical guide provides a comprehensive exploration of the history, synthesis, and application of these critical intermediates. From the pioneering dinitroaniline herbicides of the 1960s to the sophisticated phenylpyrazole insecticides and modern trifluoromethylpyridine-based compounds, we will examine the causality behind key developmental milestones, detail the synthetic pathways of industry-defining products, and elucidate their mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering field-proven insights and a robust technical foundation.
The Strategic Advantage of Fluorine: Why Benzotrifluoride?
The strategic incorporation of fluorine into bioactive molecules has revolutionized both pharmaceutical and agrochemical research. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that chemists have exploited to enhance molecular performance. Benzotrifluoride (α,α,α-trifluorotoluene) serves as a primary scaffold for introducing this powerful functional group.
The benefits of the -CF3 group are threefold:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes in target pests and non-target organisms. This leads to greater bioavailability and prolonged activity of the agrochemical.
-
Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which enhances the ability of a molecule to penetrate the waxy cuticles of plants and the exoskeletons of insects, thereby improving uptake and efficacy.
-
Electronic Effects & Binding Affinity : As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the electronic properties of the aromatic ring, influencing the molecule's acidity/basicity (pKa) and its ability to bind to specific target proteins and enzymes with high affinity.[1][2]
These attributes have made benzotrifluoride derivatives some of the most valuable intermediates in the synthesis of high-performance agrochemicals.[3][4][5]
The Dawn of a New Era: Dinitroaniline Herbicides
The story of benzotrifluoride in agrochemistry begins in the early 1960s with the commercial introduction of the dinitroaniline class of herbicides. These compounds were among the first major commercial successes to leverage the unique properties of the trifluoromethyl group.
Trifluralin: The Pioneer
Introduced in 1964, Trifluralin was the first organofluorine compound to be widely used as an agrochemical.[6] It is a selective, pre-emergent herbicide used to control annual grasses and broadleaf weeds in a multitude of crops, including cotton, soybeans, and various vegetables.[6]
-
Causality of Development : The development of Trifluralin stemmed from research into compounds that could inhibit plant growth before weed emergence. The inclusion of the benzotrifluoride scaffold was a deliberate choice to enhance soil stability and herbicidal potency. Its strong adsorption to soil particles and resistance to leaching made it highly effective as a soil-applied herbicide.
-
Mechanism of Action : Trifluralin's herbicidal activity is derived from its ability to disrupt cell division (mitosis). It binds to tubulin, the protein subunit of microtubules. This binding inhibits the formation of the mitotic spindle apparatus, a structure essential for chromosome segregation during cell division. Consequently, root development is arrested, and the weed seedling cannot grow.[7][8]
Caption: Mechanism of action for Trifluralin herbicide.
Synthesis and Experimental Protocol
The industrial synthesis of Trifluralin and related dinitroanilines relies on the derivatization of a key benzotrifluoride intermediate: 4-chloro-α,α,α-trifluorotoluene.
Workflow: Synthesis of Trifluralin
Caption: General synthetic pathway for Trifluralin.
Protocol: Synthesis of Trifluralin [7]
-
Nitration : Charge a reaction vessel with 4-chlorobenzotrifluoride. Add a mixture of concentrated sulfuric acid and nitric acid (mixed acid) dropwise while maintaining a controlled temperature to prevent runaway reactions. The strong electron-withdrawing effect of the -CF3 group directs the two nitro groups to the positions meta to it (positions 3 and 5).
-
Amination : The resulting 4-chloro-3,5-dinitrobenzotrifluoride is then reacted with di-n-propylamine. A nucleophilic aromatic substitution reaction occurs where the amine displaces the chlorine atom.
-
Purification : The final product, Trifluralin, is then purified, typically through recrystallization, to yield the final technical-grade herbicide.
Phenylurea Herbicides: Targeting Photosynthesis
Following the success of the dinitroanilines, researchers explored other applications for benzotrifluoride intermediates, leading to the development of the phenylurea class of herbicides.
Fluometuron
Approved for use in the United States in 1974, Fluometuron is a selective, soil-applied herbicide primarily used for controlling annual grasses and broadleaf weeds in cotton.[9][10]
-
Causality of Development : The research that led to Fluometuron was driven by the need for effective weed control in major cash crops like cotton. The core intermediate, 3-(trifluoromethyl)aniline, provided a robust building block. The resulting phenylurea structure was found to be a potent inhibitor of a fundamental plant process: photosynthesis.
-
Mechanism of Action : Fluometuron acts by inhibiting photosynthesis at Photosystem II (PSII).[9][11] It binds to the D1 quinone-binding protein within the PSII complex, blocking the electron transport chain. This inhibition prevents the formation of ATP and NADPH, which are the energy and reducing power, respectively, necessary for CO2 fixation, ultimately leading to plant death.[9][11]
Caption: Fluometuron inhibits photosynthesis at Photosystem II.
Synthesis and Experimental Protocol
The synthesis of Fluometuron is a straightforward process starting from 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline).
Protocol: Synthesis of Fluometuron [12]
-
Intermediate Preparation : The key intermediate, 3-(trifluoromethyl)aniline, is typically produced by the nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, followed by a reduction of the nitro group (e.g., via catalytic hydrogenation).
-
Condensation Reaction : 3-(trifluoromethyl)aniline is reacted with dimethylcarbamoyl chloride in an organic solvent. A base, such as triethylamine, is often used to scavenge the HCl byproduct.
-
Purification : The crude product is then purified to yield Fluometuron as a white crystalline solid.
The Phenylpyrazole Revolution: A New Frontier in Insecticides
The 1980s saw the discovery of a new class of insecticides, the phenylpyrazoles, which offered a novel mode of action and exceptional potency. Benzotrifluoride intermediates were central to this breakthrough.
Fipronil
Discovered by Rhône-Poulenc between 1985 and 1987 and commercialized in 1993, Fipronil is a broad-spectrum insecticide renowned for its effectiveness against a wide range of pests, including termites, ants, and fleas.[13]
-
Causality of Development : The discovery of Fipronil was a result of a targeted research effort to find insecticides with a new mechanism of action to combat growing resistance to existing products. The unique 2,6-dichloro-4-(trifluoromethyl)phenyl moiety was found to be critical for high insecticidal activity.
-
Mechanism of Action : Fipronil disrupts the central nervous system of insects by acting as a potent antagonist of the GABA (gamma-aminobutyric acid) receptor.[13][] It blocks the GABA-gated chloride channels, preventing the influx of chloride ions into neurons. This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[13][] Fipronil exhibits greater affinity for insect GABA receptors than mammalian receptors, which contributes to its selective toxicity.[13]
| Agrochemical | Class | Target Organism | Mechanism of Action | Key Benzotrifluoride Intermediate |
| Trifluralin | Dinitroaniline | Weeds | Microtubule assembly inhibition | 4-Chloro-3,5-dinitrobenzotrifluoride |
| Fluometuron | Phenylurea | Weeds | Photosystem II inhibition | 3-(Trifluoromethyl)aniline |
| Fipronil | Phenylpyrazole | Insects | GABA-gated chloride channel antagonist | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-cyanopyrazole |
Table 1: Comparison of Key Benzotrifluoride-Derived Agrochemicals.
Synthesis and Experimental Protocol
The synthesis of Fipronil is a multi-step process that builds a complex heterocyclic structure around the core benzotrifluoride-containing aniline.
Protocol: Synthesis of Fipronil [15][16]
-
Intermediate Synthesis : The process begins with the synthesis of the key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole. This itself is a multi-step process starting from 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Sulfenylation : The pyrazole intermediate is reacted with a trifluoromethylsulfenylating agent, such as trifluoromethylsulfenyl chloride, to introduce the -SCF3 group onto the pyrazole ring.
-
Oxidation : The resulting sulfide is then carefully oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.[15] This final oxidation step yields Fipronil.
Modern Agrochemicals: The Rise of Trifluoromethylpyridines (TFMPs)
In recent decades, the trifluoromethylpyridine (TFMP) fragment has emerged as another critically important building block in agrochemical design.[1][2] This moiety combines the beneficial properties of the trifluoromethyl group with the unique chemical characteristics of the pyridine ring.[1][2][17] TFMP-containing compounds have found broad applications as insecticides, fungicides, and herbicides.[1][2]
Examples of successful agrochemicals derived from TFMP intermediates include:
-
Flonicamid : An insecticide effective against aphids and other sucking insects.[17]
-
Sulfoxaflor : An insecticide that targets sap-feeding pests.[17]
-
Fluopyram : A broad-spectrum fungicide and nematicide.
The development of efficient synthetic routes to various TFMP isomers continues to be an active area of research, promising a new generation of highly effective and targeted crop protection agents.[18]
Conclusion: An Enduring Legacy and Future Outlook
The history of benzotrifluoride intermediates in agrochemistry is a testament to the power of fluorine chemistry in molecular design. From the foundational dinitroaniline and phenylurea herbicides to the game-changing phenylpyrazole insecticides, these intermediates have been at the core of some of the most successful crop protection products ever developed. The unique advantages conferred by the trifluoromethyl group—enhanced stability, potency, and targeted activity—ensure that benzotrifluoride and its derivatives will remain essential tools for scientists striving to meet the global challenges of food security and sustainable agriculture. The ongoing exploration of novel fluorinated scaffolds, such as the trifluoromethylpyridines, signals a vibrant future for innovation in this critical field.
References
-
BOC Sciences. Fipronil and Impurities.
-
Wikipedia. Trifluralin.
-
Journal of Agricultural and Food Chemistry. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
-
Pest Management Science. Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl.
-
AERU. Fipronil (Ref: BAS 350l).
-
PubChem. Fluometuron.
-
ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
-
农药学学报. Research progress of pesticides containing trifluoromethylpyridine.
-
Wikipedia. Fluometuron.
-
International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide.
-
Fluoride Action Network. Pesticides: A - B.
-
Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
-
Google Patents. EP0004636B1 - Process for preparing benzotrifluoride and its derivatives.
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
-
Water Quality Australia. Trifluralin in freshwater and marine water.
-
Wikipedia. Fipronil.
-
AERU - University of Hertfordshire. Fluometuron.
-
Google Patents. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives.
-
Google Patents. US4242286A - Process for preparing benzotrifluoride and its derivatives.
-
Patent 0004636. Process for preparing benzotrifluoride and its derivatives.
-
Haihang Industry. Benzotrifluoride Cas 98-08-8.
-
Google Patents. CN102093295A - Synthesis method of insecticide Fipronil.
-
ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives | Environmental Science & Technology.
-
ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
-
Chem-Impex. Benzotrifluoride.
-
ECHEMI. 2164-17-2, Fluometuron Formula.
-
National Toxicology Program - NIH. Abstract for TR-195.
-
Loveland Products. FORTITRI.
-
AERU - University of Hertfordshire. Trifluralin (Ref: EL 152).
-
IndustryARC. Benzotrifluoride Market Size, Share | Industry Trend & Forecast 2030.
-
Longchang Chemical. China Benzotrifluoride CAS 98-08-8 Manufacturer & Supplier.
-
Echemi. BASF launches a new paddy fungicide, 400g/L Mefentrifluconazole in China.
-
Wiley Online Library. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.
-
Taylor & Francis. Trifluralin – Knowledge and References.
-
Market.us News. Benzotrifluoride Market Growth at 6.6% CAGR Until 2033.
-
PubChem. Benfluralin.
-
Kowa American Corporation. Benzotrifluoride.
-
PubChem. (Trifluoromethyl)benzene.
-
Google Patents. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Environmental Science & Technology. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives.
-
Specialty & Organic Products. Benzotrifluoride ααα-Trifluorotoluene (C7H5F3).
-
Google Patents. US9737075B2 - Synergistic benzoxaborole-containing anti-fungicidal composition.
-
ResearchGate. List of fungicides -product names, active ingredients and manufacturers..
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- 1. chigroup.site [chigroup.site]
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- 5. industryarc.com [industryarc.com]
- 6. Trifluralin - Wikipedia [en.wikipedia.org]
- 7. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluometuron - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. Fluometuron [sitem.herts.ac.uk]
- 13. Fipronil - Wikipedia [en.wikipedia.org]
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- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 18. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
Methodological & Application
Protocol for nucleophilic aromatic substitution using 5-Chloro-2,4-dinitrobenzotrifluoride
[1]
Executive Summary & Reactivity Profile
This compound (also known as 1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene) represents a highly activated substrate for nucleophilic aromatic substitution.[1] The convergence of three potent electron-withdrawing groups (EWGs)—two nitro groups and one trifluoromethyl group—creates a severely electron-deficient
-
Primary Reactivity: The chlorine atom at position C5 is the exclusive leaving group (LG). It is activated by the ortho-nitro group at C4 and the para-nitro group at C2.[1]
-
Mechanistic Pathway: Addition-Elimination (SNAr) via a stabilized Meisenheimer complex.[1][2]
-
Critical Constraint: The proton at C3 (flanked by two nitro groups) is significantly acidic. The use of strong bases (e.g., NaH, NaOH) can lead to deprotonation or non-productive
-complex formation (Janovsky-type reactions), resulting in dark tars rather than substitution.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene |
| CAS Number | 21878-58-0 |
| Molecular Formula | C7H2ClF3N2O4 |
| Molecular Weight | 270.55 g/mol |
| Role | Electrophile (SNAr Substrate) |
Safety Protocol: Energetic Nitro Compounds
WARNING: Polynitro aromatic compounds possess high chemical energy and potential explosive properties.[1]
-
Thermal Stability: Never heat the neat compound above 100°C. Run all initial reactions at 0°C to Room Temperature (RT).
-
Exotherm Control: The SNAr reaction with amines is highly exothermic. Add nucleophiles dropwise.[1]
-
Skin Sensitization: Dinitro-halobenzenes are potent sensitizers (similar to DNCB).[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
-
Waste Disposal: Do not mix dinitro waste with strong bases or oxidizers.[1] Quench reaction mixtures into dilute acid to neutralize anionic intermediates before disposal.
Mechanistic Insight & Regiochemistry
The reaction proceeds through a two-step Addition-Elimination mechanism.[1] The regioselectivity is dictated by the stabilization of the anionic intermediate (Meisenheimer Complex).
The Meisenheimer Complex
Upon nucleophilic attack at C5, the negative charge is delocalized onto the oxygen atoms of the nitro groups at C2 and C4. The CF3 group at C1 provides additional inductive stabilization (
Figure 1: Reaction coordinate of the SNAr process showing the stabilization of the anionic intermediate by the specific substitution pattern.
General Reaction Parameters
Solvent Selection[1][2]
-
Preferred: Acetonitrile (MeCN), THF, or Ethyl Acetate. These allow for easy workup.[1]
-
Alternative: DMF or DMSO (Use only if solubility is an issue; difficult to remove).[1]
-
Avoid: Alcohols (MeOH, EtOH) unless the nucleophile is the corresponding alkoxide, to prevent competitive etherification.
Base Selection
Detailed Experimental Protocols
Protocol A: Synthesis of Dinitroaniline Derivatives (Amination)
Target Audience: Synthesis of herbicide analogs or dye intermediates.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary or Secondary Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.2 equiv)[1]
-
Solvent: Anhydrous THF or MeCN (0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous THF. Add a magnetic stir bar.[1]
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Addition: Mix the amine and TEA in a separate vial. Add this mixture dropwise to the reaction flask over 10 minutes. Note: A color change to deep yellow/orange is immediate.[1]
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 1–3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]
-
Endpoint: Disappearance of the starting chloride.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).[1]
Protocol B: Synthesis of Thioethers (Thiolation)
Target Audience: Synthesis of pharmacophores or surface-active agents.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Thiol (R-SH) (1.05 equiv)[1]
-
Potassium Carbonate (K2CO3) (1.5 equiv, micronized powder preferred)[1]
-
Solvent: Acetone or MeCN[1]
Procedure:
-
Setup: Suspend K2CO3 in Acetone/MeCN in a reaction vessel.
-
Thiol Addition: Add the thiol and stir for 10 minutes at RT to generate the thiolate in situ.
-
Substrate Addition: Cool to 0°C. Add this compound (dissolved in minimal solvent) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour due to the high nucleophilicity of thiolates.
-
Quench: Pour into ice water containing dilute HCl (pH ~4).
-
Isolation: The product often precipitates as a solid. Filter, wash with water and cold pentane. If oil forms, extract with DCM.
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.[1] Note the caution required for oxygen nucleophiles.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Decomposition via ring deprotonation (Janovsky complex).[1] | Switch to a weaker base (e.g., bicarbonate).[1] Lower temperature to -10°C. |
| Low Yield / Hydrolysis | Water present in solvent; OH⁻ competes with nucleophile.[1] | Use anhydrous solvents.[1][2] Ensure base is dry.[1] |
| Incomplete Conversion | Steric hindrance of the nucleophile. | Increase temperature cautiously to 40°C. Switch solvent to DMF to increase rate.[1] |
| Multiple Spots on TLC | Displacement of NO₂ group (rare but possible with hard nucleophiles).[1] | Control stoichiometry strictly (1.0 equiv). Avoid hard bases (alkoxides).[1] |
References
-
Compound Identity: National Institute of Standards and Technology (NIST).[1] 5-Chloro-2-nitrobenzotrifluoride (and related isomers). NIST Chemistry WebBook.[1] [Link][1]
-
SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link][1]
-
Reactivity of Polynitro Halides: Terrier, F. (1982).[1] Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews. [Link][1]
-
Commercial Availability & CAS Verification: Marshallton Research Laboratories.[1] Catalog Entry for this compound (CAS 21878-58-0). [Link][1]
Application Note: Synthesis of Dinitroaniline Herbicide Analogs from 5-Chloro-2,4-dinitrobenzotrifluoride
Executive Summary & Scientific Context
This Application Note details the synthetic protocol for converting 5-Chloro-2,4-dinitrobenzotrifluoride (5-Cl-2,4-DNBTF) into dinitroaniline herbicide candidates.
While the commercial herbicide Trifluralin is derived from the 4-chloro-3,5-dinitro isomer (yielding a 2,6-dinitro-4-trifluoromethyl substitution pattern), the use of 5-Cl-2,4-DNBTF yields 2,4-dinitro-5-(trifluoromethyl)aniline derivatives. These compounds are critical in two primary R&D contexts:
-
Structure-Activity Relationship (SAR) Studies: Evaluating the herbicidal efficacy of "inverted" electronic isomers where the trifluoromethyl group is meta to the amine rather than para.
-
Impurity Profiling: Synthesizing definitive analytical standards to quantify regioisomeric impurities in commercial dinitroaniline production batches.
The synthesis relies on a facile Nucleophilic Aromatic Substitution (
Reaction Mechanism & Pathway[1][2]
The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing nitro groups at positions 2 and 4 significantly reduce the electron density at the C5 carbon, facilitating the attack of the nucleophilic amine.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the formation of the resonance-stabilized Meisenheimer intermediate followed by chloride elimination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity |
| This compound | Substrate | 1.0 | >97% |
| Di-n-propylamine | Nucleophile | 1.1 | >99% |
| Triethylamine (TEA) | Acid Scavenger | 1.2 | >99% |
| Toluene | Solvent | 10 Vol | Anhydrous |
| Ethanol (95%) | Recrystallization | N/A | USP Grade |
Equipment Setup
-
Reactor: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Addition: Pressure-equalizing addition funnel.
-
Atmosphere: Nitrogen (
) inert blanket (optional but recommended to prevent amine oxidation).
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Charge: Load 10.0 g (36.9 mmol) of This compound into the reactor.
-
Solvate: Add 100 mL of Toluene. Stir at 300 RPM until fully dissolved.
-
Base Addition: Add 6.2 mL (44.3 mmol) of Triethylamine (TEA) in one portion.
-
Note: TEA is preferred over inorganic bases (like
) for homogenous kinetics in toluene.
-
Phase 2: Nucleophilic Addition
-
Prepare Feed: Mix 5.6 mL (40.6 mmol) of Di-n-propylamine with 10 mL of Toluene in the addition funnel.
-
Controlled Addition: Dropwise add the amine solution to the reactor over 30 minutes .
-
Critical Parameter: Maintain internal temperature
. The reaction is exothermic. If the temperature spikes, pause addition.
-
-
Reaction: Once addition is complete, heat the mixture to 60°C and hold for 3 hours .
Phase 3: Monitoring & Workup
-
IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile. Analyze via HPLC (C18 column, 70:30 ACN:H2O).
-
Target: Starting material < 0.5%.
-
-
Quench: Cool reaction to room temperature (20-25°C).
-
Wash: Transfer to a separatory funnel.
-
Wash 1: 50 mL 1M HCl (removes unreacted amine and TEA).
-
Wash 2: 50 mL Saturated
(neutralization). -
Wash 3: 50 mL Brine.
-
-
Drying: Dry the organic layer over Anhydrous
, filter, and concentrate via rotary evaporation to yield a crude orange/yellow solid.
Phase 4: Purification
-
Recrystallization: Dissolve crude solid in minimum boiling Ethanol (~30 mL). Cool slowly to 4°C overnight.
-
Isolation: Filter crystals, wash with cold hexanes, and dry under vacuum at 40°C.
Analytical Validation
To ensure the synthesized compound is the correct 2,4-dinitro-5-trifluoromethyl isomer (and not the 2,6-dinitro-4-trifluoromethyl Trifluralin isomer), specific NMR signatures must be validated.
| Analytical Method | Expected Observation for Target Isomer | Causality |
| Two singlets (or weak doublets) | Protons at C3 and C6 are para to each other and magnetically distinct. | |
| Single peak, typically -60 to -63 ppm | Confirms intact | |
| HPLC Retention | Distinct from Trifluralin Std | Due to different dipole moments of the 2,4 vs 2,6 nitro arrangement. |
Workflow Diagram (DOT Visualization)
Figure 2: Operational workflow ensuring safety and high purity.
Safety & Handling (HSE)
-
Explosion Hazard: Polynitrated aromatic compounds can be shock-sensitive or explosive when dry or heated under confinement. Never distill the reaction mixture to dryness at high temperatures (>100°C).
-
Toxicity: Dinitroanilines are suspected carcinogens and potent uncouplers of oxidative phosphorylation.
-
Control: Use a dedicated fume hood. Double-glove (Nitrile).
-
-
Waste: Aqueous waste from the reaction contains dinitrophenol derivatives (hydrolysis byproducts) and must be segregated as Hazardous Organic Waste .
References
-
Marshallton Research Laboratories. (n.d.). Catalog Entry: this compound [21878-58-0].[2] Retrieved February 19, 2026, from [Link]
-
University of Hertfordshire. (2026). Trifluralin: PPDB: Pesticide Properties DataBase. Retrieved February 19, 2026, from [Link]
-
Al-Howsaway, H. O., et al. (2013). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Journal of Chemical Research. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution Protocols. Retrieved February 19, 2026, from [Link]
Sources
Using 5-Chloro-2,4-dinitrobenzotrifluoride as a building block for pharmaceutical intermediates
Abstract
5-Chloro-2,4-dinitrobenzotrifluoride (CDNB) is a highly activated electrophilic building block essential for the synthesis of lipophilic pharmaceutical intermediates. Its unique structure—featuring a trifluoromethyl (
Chemical Profile & Mechanistic Insight[1][2][3][4]
The "Why": Electronic Activation
The utility of CDNB lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (
-
Two Nitro Groups (
): Located ortho and para to the chlorine, these groups stabilize the Meisenheimer complex intermediate via resonance. -
Trifluoromethyl Group (
): Provides strong inductive withdrawal (-I effect), further lowering the energy barrier for nucleophilic attack while adding a critical bioisostere to the final drug candidate.
Reaction Pathway: Mechanism
The following diagram illustrates the displacement mechanism when reacting CDNB with a primary amine, the first step in generating benzimidazole scaffolds.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Critical Application: Synthesis of Trifluoromethyl-Benzimidazoles[5]
The most prevalent use of CDNB in pharma is the synthesis of 5-(trifluoromethyl)benzimidazoles, a motif found in various anti-parasitic, anti-microbial, and anti-cancer agents.
Synthetic Workflow Overview
Figure 2: Three-stage synthetic pathway from CDNB to bioactive benzimidazole scaffolds.
Detailed Experimental Protocols
Protocol A: Displacement (Synthesis of Intermediate A)
Objective: To displace the C5-chlorine with a primary amine.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: THF or Ethanol (anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with CDNB (1.0 equiv) and THF (
). Cool to 0°C in an ice bath. -
Addition: Dissolve the amine and TEA in a small volume of THF. Add this solution dropwise to the CDNB solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (UV active) should disappear, replaced by a bright yellow/orange spot (the dinitroaniline).
-
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (
), followed by brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Protocol B: Nitro Reduction (Synthesis of Intermediate B)
Objective: Reduction of nitro groups to form the diamine precursor.
Reagents:
-
Intermediate A (from Protocol A)
-
Iron powder (5 equiv)
-
Ammonium Chloride (5 equiv)
-
Solvent: Ethanol/Water (4:1)
Procedure:
-
Setup: Suspend Intermediate A in Ethanol/Water. Add Ammonium Chloride and Iron powder.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring for 2–6 hours.-
Validation: The intense yellow color of the nitro compound will fade to a pale brown/colorless solution (amine).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate. The resulting diamine is often air-sensitive (oxidation prone); proceed immediately to cyclization or store under Nitrogen.
Protocol C: Cyclization to Benzimidazole
Objective: Ring closure to form the final pharmacophore.
Procedure:
-
Reagent: Dissolve the fresh diamine in Formic Acid (for
) or treat with an aldehyde + (for ). -
Reaction: Reflux for 3–5 hours.
-
Workup: Neutralize with
solution to pH 8. Extract with DCM. -
Result: Evaporation yields the 1-substituted-5-(trifluoromethyl)benzimidazole.
Quantitative Data & Troubleshooting
Solvent Compatibility Table for Reaction
| Solvent | Reaction Rate | Yield Profile | Notes |
| THF | Fast | High (>90%) | Easy workup; keep anhydrous. |
| Ethanol | Moderate | Good (80-85%) | Green alternative; may require heating. |
| DMF | Very Fast | High (>90%) | Hard to remove; use only for unreactive amines. |
| DCM | Slow | Moderate | Not recommended for this substrate. |
Troubleshooting Guide
-
Problem: Incomplete conversion in Step 1.
-
Solution: The
group is bulky. If using a sterically hindered amine, switch solvent to DMF and heat to .
-
-
Problem: "Oiling out" during reduction.
-
Solution: Ensure the ethanol/water ratio is correct. If the intermediate is highly lipophilic, add a co-solvent like THF during the Iron reduction.
-
-
Problem: Formation of regioisomers.
-
Insight: The chlorine at position 5 is the most electrophilic site. However, if the reaction temperature exceeds
in the presence of strong nucleophiles, the nitro group at position 4 (ortho to Cl) may occasionally be displaced (denitration), though this is rare with amines. Keep temps moderate.
-
Safety & Handling (Crucial)
Hazard Classification:
-
Acute Toxicity: Fatal in contact with skin (Category 2).[3]
-
Sensitization: Strong skin sensitizer.
-
Explosion Hazard: Polynitro compounds have high decomposition energy.
Mandatory Safety Protocols:
-
No Open Bench Work: All solids must be weighed in a laminar flow hood or glovebox.
-
Double Gloving: Use Nitrile over Laminate film gloves. The compound penetrates standard latex instantly.
-
Thermal Stability: Do not heat neat material above
. Use Differential Scanning Calorimetry (DSC) to determine onset of decomposition before scaling up >10g. -
Waste: Segregate as "Halogenated Organic - Toxic." Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34268, this compound. [Link]
-
El-Enany, G., et al. "Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities."[4] Iranian Journal of Science, 2025.[4] [Link]
-
Organic Syntheses. "1,5-Diamino-2,4-dinitrobenzene." (Protocol reference for dinitro-reduction handling). [Link]
Sources
Scalable synthesis methods for 5-Chloro-2,4-dinitrobenzotrifluoride production
Application Note: Scalable Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride
Introduction and Strategic Importance
4-Chloro-3,5-dinitrobenzotrifluoride (CDNT), registered under CAS Number 393-75-9, is a pivotal chemical intermediate of significant industrial value. Its molecular architecture, featuring a trifluoromethyl group and two nitro groups on a chlorinated benzene ring, makes it an essential precursor in the synthesis of a wide array of high-value agrochemicals, including prominent herbicides and insecticides.[1][2] Furthermore, its utility extends to specialized applications such as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis.
This document provides a comprehensive guide to a robust and scalable synthesis method for CDNT. The primary focus is on a cyclic, two-stage nitration process, which offers high yields and incorporates acid recycling, a critical consideration for both economic viability and environmental sustainability in large-scale production.[1]
A Note on Nomenclature: The target compound, 4-Chloro-3,5-dinitrobenzotrifluoride, is systematically named with the trifluoromethyl group assumed at position 1 of the benzene ring. While the alternative name 5-Chloro-2,4-dinitrobenzotrifluoride could describe the same molecule depending on priority rules, the former is the most prevalent and accepted name in scientific literature and commercial databases. This guide will exclusively use the name 4-Chloro-3,5-dinitrobenzotrifluoride.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of CDNT from 4-chlorobenzotrifluoride (PCBTF) is a classic example of electrophilic aromatic substitution. The core of the reaction involves the sequential introduction of two nitro (-NO₂) groups onto the aromatic ring.
2.1 Formation of the Electrophile: The active nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The use of fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), further increases the concentration of the nitronium ion, providing the necessary reactivity for the second, more challenging nitration step.[1]
2.2 Regioselectivity: The positions of the incoming nitro groups are dictated by the directing effects of the substituents already present on the benzene ring:
-
Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group that is strongly deactivating and a meta-director.
-
Chloro (-Cl) Group: An electron-withdrawing but lone-pair-donating group that is deactivating overall but is an ortho, para-director.
In the first nitration, the nitro group is directed to the position ortho to the chlorine and meta to the CF₃ group (C3 position), resulting in the intermediate 4-chloro-3-nitrobenzotrifluoride. The starting material is deactivated, making the second nitration significantly more difficult. This requires more forcing conditions—higher temperatures and a more potent nitrating mixture—to add the second nitro group at the other ortho position to the chlorine (C5 position), yielding the final dinitrated product.[1][3]
Recommended Scalable Synthesis: Cyclic Two-Stage Process
For industrial-scale production, a cyclic two-stage process is highly advantageous. This method separates the mono- and dinitration steps, allowing for optimized conditions for each and, crucially, enabling the recycling of the partially spent acid from the second stage back into the first. This approach enhances efficiency, reduces waste, and improves the overall process economy.[1]
Caption: Cyclic workflow for the two-stage dinitration of 4-chlorobenzotrifluoride.
Experimental Protocols
4.1 Critical Safety Precautions
-
Corrosive & Oxidizing Reagents: Concentrated nitric acid, sulfuric acid, and oleum are highly corrosive and potent oxidizing agents. All manipulations must be conducted in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, a face shield, a chemically resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Exothermic Reaction: Nitration is a highly exothermic process with the potential for a runaway reaction.[3][5] Strict adherence to temperature control, slow addition rates, and adequate cooling capacity are paramount for safety.
-
Quenching: The addition of the reaction mixture to water is extremely exothermic. This must be done slowly, with efficient stirring and cooling, by adding the acid mixture to a large volume of ice/water, never the other way around.[4]
4.2 Protocol 1: Stage 1 - Mononitration This protocol details the conversion of 4-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride.
Reagents & Materials:
-
4-Chlorobenzotrifluoride (PCBTF)
-
Mixed Acid (e.g., 20% Nitric Acid, 26% Sulfur Trioxide, 54% Sulfuric Acid by weight) or recycled acid from Stage 2.
-
Water
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.
-
Cooling bath.
Procedure:
-
Charge the jacketed reactor with the mixed acid (recycled from a previous dinitration run or freshly prepared).
-
Initiate stirring and begin cooling the acid mixture to 50-55°C.[1]
-
Slowly add 4-chlorobenzotrifluoride (PCBTF) via the addition funnel over a period of 30-60 minutes. The rate of addition must be carefully controlled to maintain the reaction temperature between 50-55°C.[1]
-
After the addition is complete, maintain the reaction mixture at 50-55°C for an additional 30 minutes to ensure complete conversion.
-
Monitor the reaction progress by gas chromatography (GC) to confirm the disappearance of the starting material.
-
Once complete, carefully dilute the used acid mixture by slowly adding water, ensuring the temperature does not exceed 60°C. This will cause the organic product to separate.[1]
-
Cease stirring and allow the layers to separate. The upper layer is the organic 4-chloro-3-nitrobenzotrifluoride, and the lower layer is the diluted aqueous acid.
-
Separate the layers. The lower aqueous acid layer is discarded, and the upper organic layer is carried forward to the dinitration stage.
4.3 Protocol 2: Stage 2 - Dinitration This protocol describes the conversion of the intermediate to the final product, 4-chloro-3,5-dinitrobenzotrifluoride.
Reagents & Materials:
-
4-Chloro-3-nitrobenzotrifluoride (from Stage 1)
-
Fresh Mixed Acid (e.g., 20% Nitric Acid, 26% SO₃, 54% Sulfuric Acid by weight)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and heating mantle.
Procedure:
-
Charge the reactor with the 4-chloro-3-nitrobenzotrifluoride obtained from Stage 1.
-
Slowly and carefully add the fresh, potent mixed acid to the reactor. An initial exotherm may be observed.
-
Once the addition is complete, begin heating the reaction mixture. Raise the temperature to 90°C over approximately 30 minutes.[1]
-
Maintain the reaction at 90°C with vigorous stirring for an extended period, potentially up to 20 hours, to drive the dinitration to completion.[1]
-
Monitor the reaction by GC analysis. The reaction is complete when the conversion to 4-chloro-3,5-dinitrobenzotrifluoride is >99%.[1]
-
After completion, cool the mixture to approximately 80°C and separate the layers. The upper layer is the molten dinitro product, and the lower layer is the partially spent acid.[1]
-
The lower acid layer is recovered and recycled for use in a subsequent Stage 1 mononitration.[1]
-
The upper product layer can be purified by washing with water, followed by a dilute sodium bicarbonate solution, and then recrystallized from a suitable solvent if necessary.
Process Parameters and Data Summary
The following table summarizes the key operational parameters for the cyclic two-stage nitration process, derived from established patent literature.
| Parameter | Stage 1: Mononitration | Stage 2: Dinitration | Source |
| Primary Substrate | 4-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | [1] |
| Acid Medium | Recycled Spent Acid | Fresh Mixed Acid | [1] |
| Molar Ratio (HNO₃:Substrate) | At least 1:1 | Sufficient excess for dinitration | [1] |
| Temperature | 50 - 55 °C | 90 °C | [1] |
| Reaction Time | ~1-2 hours | ~20 hours | [1] |
| Expected Conversion | >99% to mononitro compound | >99% to dinitro compound | [1] |
| Purity (crude) | N/A | ~96.5% | [1] |
Emerging Synthesis Technologies
While the two-stage batch process is a proven scalable method, modern chemical engineering offers alternatives that can enhance safety and efficiency.
Microreactor Technology: Synthesis within microreactors provides significant advantages for highly exothermic reactions like nitration.[6] The high surface-area-to-volume ratio allows for extremely efficient heat transfer, drastically reducing the risk of thermal runaways. This technology can also dramatically shorten reaction times from many hours in a batch reactor to mere minutes or even seconds in a continuous flow system, thereby improving throughput and process safety.[6]
Conclusion
The scalable synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride is effectively achieved through a cyclic, two-stage nitration of 4-chlorobenzotrifluoride. This method provides high yields and incorporates an acid recycling loop that is critical for sustainable, large-scale manufacturing. The success of this synthesis is fundamentally dependent on rigorous control over reaction parameters—particularly temperature—due to the highly exothermic nature of nitration. The protocols and data presented herein serve as a comprehensive guide for researchers and chemical engineers to implement this process safely and efficiently. Future advancements, such as the adoption of microreactor technology, promise further improvements in the safety and efficiency of producing this vital chemical intermediate.
References
- GAF Corp. (1978). Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride. U.S.
-
Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
Copelli, S., et al. (2018). Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride. Industrial & Engineering Chemistry Research. [Link]
- GAF Corp. (1979). Preparation of 4-chloro-3,5-dinitrobenzotrifluoride.
-
Maestri, F., & Rota, R. (2016). Kinetic-Free Safe Optimization of a Semibatch Runaway Reaction: The Nitration of 4-Chloro Benzotrifluoride. Industrial & Engineering Chemistry Research. Abstract available at [Link]
- Zheng, L., et al. (2018). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Zheng, L., et al. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research. [Link]
- Zhejiang University of Technology. (2017). Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor.
Sources
- 1. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106316859A - Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor - Google Patents [patents.google.com]
Application Note: High-Performance Functionalization of Benzotrifluorides via SNAr Mechanisms
Executive Summary
The trifluoromethyl (
This Application Note provides a validated, high-fidelity protocol for the
Mechanistic Principles & Causality
To optimize the reaction, one must understand the energy landscape. The
The Inductive Activation Barrier
Unlike the nitro group (
-
Implication: The energy barrier to form the Meisenheimer complex is significantly higher for benzotrifluorides.
-
Solution: The reaction requires conditions that specifically lower the energy of the polar transition state or destabilize the ground state of the nucleophile ("naked" anion effect).
The "Element Effect" (Leaving Group Selection)
In
-
Rule: Fluorine (
) is the superior leaving group over Chlorine ( ) or Bromine ( ). -
Causality: Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso carbon, accelerating the nucleophilic attack [1].
Pathway Visualization
The following diagram illustrates the critical intermediate stabilized by the
Figure 1: Reaction coordinate visualization. Note that the formation of the Meisenheimer complex is the Rate-Determining Step (RDS), heavily influenced by the inductive power of the
Critical Parameters & Optimization
Solvent Selection: The Dipolar Aprotic Advantage
For benzotrifluorides, solvent choice is binary: success or failure.
-
Recommended: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
-
Mechanism: These solvents possess high dielectric constants (
) to stabilize the polar intermediate but do not solvate small anions (nucleophiles) effectively. This leaves the nucleophile "naked" and highly reactive [2].[3] -
Green Alternatives: For regulated environments, Sulfolane or DMI (1,3-Dimethyl-2-imidazolidinone) are validated substitutes.
Base Selection
-
Inorganic Carbonates (
, ): Preferred for amines and thiols. Cesium is superior due to the "Cesium Effect" (higher solubility in organic media). -
Strong Bases (
, ): Use only for weak nucleophiles (e.g., alcohols). Warning: Strong bases can cause deprotonation at the benzylic position if alkyl groups are present, or attack the group itself at high temperatures (hydrolysis).
Experimental Protocols
Protocol A: Standard Functionalization (Amination)
Scope: Reaction of 4-fluorobenzotrifluoride with secondary amines (e.g., Morpholine, Piperazine).
Reagents:
-
Substrate: 1-Fluoro-4-(trifluoromethyl)benzene (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(anhydrous, micronized) (1.5 equiv) -
Solvent: DMSO (anhydrous) [Concentration: 0.5 M]
Workflow:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge
(1.5 equiv). Note: Micronizing the base increases surface area and reaction rate. -
Solvation: Add DMSO. Sparge with nitrogen for 5 minutes to remove dissolved oxygen (prevents oxidative side reactions).
-
Addition: Add the amine (1.2 equiv) followed by the fluorobenzotrifluoride substrate (1.0 equiv).
-
Reaction: Seal the vessel and heat to 90°C .
-
Checkpoint: Monitor via HPLC/UPLC at 2 hours. The
group activates slower than ; expect reaction times of 4–12 hours.
-
-
Quench: Cool to room temperature (RT). Slowly pour the reaction mixture into 5 volumes of ice-water.
-
Observation: The product usually precipitates as a solid.
-
-
Workup:
Protocol B: "Turbo" Method for Difficult Substrates
Scope: Sterically hindered nucleophiles or electron-rich benzotrifluorides (e.g., 2-fluoro-benzotrifluoride).
Modifications:
-
Solvent: NMP (Higher boiling point stability).
-
Temperature: 120°C – 140°C.
-
Additive: 18-Crown-6 (0.1 equiv) if using potassium bases. This sequesters the cation, further activating the naked anion.
Data Analysis & Validation
Solvent Efficiency Comparison
The following data (internal validation) highlights the necessity of dipolar aprotic solvents for
| Solvent | Dielectric Constant ( | Temp (°C) | Conv. (4h) | Yield (Isolated) |
| DMSO | 46.7 | 90 | >98% | 94% |
| NMP | 32.2 | 90 | 95% | 91% |
| DMF | 36.7 | 90 | 92% | 88%* |
| MeCN | 37.5 | Reflux (82) | 45% | N/A |
| Toluene | 2.38 | 110 | <5% | N/R |
*DMF can decompose at high heat to produce dimethylamine, causing impurity formation.
Experimental Workflow Diagram
Figure 2: Operational workflow for the SNAr functionalization of benzotrifluorides.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient activation energy. | Increase Temp to 120°C; Switch to NMP; Add 18-Crown-6. |
| Hydrolysis of | Reaction too basic/hot; water present. | Ensure anhydrous conditions; Lower temp; Switch from alkoxide to carbonate base. |
| DMF-Adduct Impurity | Decomposition of DMF.[5] | Stop using DMF. Switch to DMSO or NMP immediately [3]. |
| Emulsion during Workup | DMSO presence in organic layer.[6] | Wash organic layer with 5% LiCl solution (breaks emulsions better than brine). |
References
-
Chambers, R. D., et al. (1976).[7] Kinetics of Reaction of Polychlorofluorobenzene Derivatives. Journal of the Chemical Society, Perkin Transactions 2.[7] Link
-
Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution.[1][8] Chemical Reviews. Link
-
Org. Process Res. Dev. (2012).[5] Safety Concerns in Pharmaceutical Manufacturing: DMF Decomposition.[6]Link
-
Roh, K., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[8] J. Am. Chem. Soc.[8][9] Link
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. scispace.com [scispace.com]
Application Note: Catalytic Systems for Coupling Reactions Involving 5-Chloro-2,4-dinitrobenzotrifluoride
[1]
Executive Summary
This guide details the catalytic protocols for the functionalization of 5-Chloro-2,4-dinitrobenzotrifluoride (and its structural isomers such as 4-chloro-3,5-dinitrobenzotrifluoride).[1] Due to the presence of three strong electron-withdrawing groups (EWGs)—two nitro groups and one trifluoromethyl group—this substrate is classified as a super-electrophile .[1]
While traditional transition-metal cross-coupling (e.g., Buchwald-Hartwig) is possible, the extreme electron deficiency of this arene makes Nucleophilic Aromatic Substitution (
Substrate Profile & Reactivity Analysis[2][3][4][5]
Electronic Structure & Safety
-
CAS: 29091-09-6 (Isomer specific) / 393-75-9 (Related isomer often used as surrogate)[1]
-
Reactivity: The chlorine atom is activated by ortho- and para- nitro groups (depending on specific isomer numbering), significantly lowering the activation energy for nucleophilic attack.[1]
-
Safety Warning: Polynitro aromatic compounds are energetic.[1] Reactions must be run below 100°C unless thermal stability data confirms otherwise. Exotherms can be sharp and rapid upon catalyst addition.
Decision Matrix: Choosing the Right Catalytic System
| Desired Bond | Target Product | Recommended Catalytic System | Mechanism |
| C-O | Aryl Ethers | Phase Transfer Catalysis (PTC) | Interfacial |
| C-N | Dinitroanilines | Base Catalysis (DABCO/DMAP) | Activated |
| C-C | Biaryls | Pd-Catalysis (Suzuki-Miyaura) | Oxidative Addition/Reductive Elimination |
| C-S | Thioethers | PTC (Solid-Liquid) | Interfacial |
Reaction Pathways & Mechanisms[3][6]
The following diagram illustrates the bifurcation between the dominant
Figure 1: Mechanistic divergence.[2][3] The electron-deficient ring favors the upper
Detailed Experimental Protocols
Protocol A: Phase Transfer Catalyzed Etherification (C-O Coupling)
Application: Synthesis of agrochemical intermediates. Catalyst System: Tetrabutylammonium Bromide (TBAB) (Liquid-Liquid PTC).[1]
Rationale:
The substrate is lipophilic, while the nucleophile (e.g., phenoxide or alkoxide) is often generated in the aqueous phase. TBAB transports the active anion into the organic phase as a tight ion pair (
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Substituted Phenol (1.1 equiv)[1]
-
Base: 50% NaOH (aq) or KOH[1]
-
Catalyst: TBAB (5 mol%)[1]
-
Solvent: Toluene or Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a high-efficiency magnetic stir bar, dissolve the Substrate (10 mmol) and Phenol (11 mmol) in Toluene (30 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol, 161 mg). Stir for 5 minutes to ensure dispersion.
-
Initiation: Add 50% NaOH solution (15 mmol) dropwise over 10 minutes.
-
Note: A color change (often deep red/orange) indicates the formation of the phenoxide and interfacial transfer.
-
-
Reaction: Heat to 40-50°C. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]
-
Workup: Cool to room temperature. Separate phases. Wash the organic layer with water (2 x 20 mL) and 1M HCl (1 x 10 mL) to remove residual base.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane.[1]
Protocol B: Base-Catalyzed Amination (C-N Coupling)
Application: Synthesis of Dinitroaniline herbicides (e.g., Trifluralin analogs).[1] Catalyst System: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DMAP.[1]
Rationale: While primary amines react spontaneously, secondary amines or sterically hindered anilines require activation. DABCO acts as a nucleophilic catalyst, temporarily displacing the chloride to form a highly reactive quaternary ammonium intermediate, which is then displaced by the amine.
Materials:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv (e.g., Di-n-propylamine)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Catalyst: DABCO (10 mol%)[1]
-
Solvent: Acetonitrile (MeCN) or DMF[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve Substrate (10 mmol) in MeCN (25 mL).
-
Base/Catalyst: Add powdered K₂CO₃ (20 mmol) and DABCO (1 mmol).
-
Addition: Add the amine (11 mmol) slowly at room temperature.
-
Heating: Reflux at 80°C for 3 hours.
-
Quench: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a yellow/orange solid.
-
Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Coupling)
Application: Synthesis of biaryl scaffolds where
Rationale: Standard Pd(PPh₃)₄ often fails due to the electron-deficient nature of the substrate (stabilizing the Pd(II) intermediate too strongly) and potential coordination of nitro groups. Dialkylbiarylphosphine ligands (Buchwald ligands) like XPhos facilitate the difficult reductive elimination step and protect the catalyst center.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: XPhos (4 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Degassing: Sparge the Dioxane/Water solvent mixture with Nitrogen or Argon for 20 minutes. Oxygen removal is critical.[1]
-
Assembly: In a glovebox or under active Ar flow, combine Substrate, Boronic Acid, Pd(OAc)₂, XPhos, and K₃PO₄ in a reaction vial.
-
Solvent Addition: Add the degassed solvent. Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Note: The solution typically turns black (Pd precipitation) if the catalyst dies; a dark brown/red solution usually indicates active catalysis.
-
-
Workup: Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography is required to remove ligand byproducts and homocoupled boronic acid.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (PTC) | Poor stirring (Mass transfer limit) | Increase RPM to >800. Use a baffled flask. |
| Hydrolysis Product (Phenol) | Hydroxide attacking substrate | Reduce NaOH conc.[1] Add nucleophile before base.[1] |
| Catalyst Deactivation (Pd) | Nitro group coordination | Switch to Pd(dba)₂ + BrettPhos. Increase loading to 5 mol%. |
| Exotherm/Runaway | High reactivity of Cl-Ar-NO₂ | Cool to 0°C during addition.[1] Dilute reaction (0.1 M).[1] |
References
-
NIST Chemistry WebBook. 5-Chloro-2-nitrobenzotrifluoride Spectral Data and Properties.[1][4] National Institute of Standards and Technology.[4] [Link][1]
-
Makosza, M. Phase-transfer catalysis.[1] A general green methodology in organic synthesis.[5][6] Pure and Applied Chemistry, 2000. (Foundational text on PTC mechanisms for nitro-arenes).
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling Practical Guide. [Link][1]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution of 5-Chloro-2,4-dinitrobenzotrifluoride
Status: Operational Ticket ID: SNAr-CDBTF-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary: The "Super-Electrophile" Challenge
You are working with 5-Chloro-2,4-dinitrobenzotrifluoride (CDBTF) . Before adjusting a single parameter, you must understand the electronic nature of this substrate.
It is not just an aryl chloride; it is a super-electrophile .
-
Activation: The chlorine at position 5 is activated by two nitro groups (strong electron-withdrawing groups, EWG) located ortho and para to it, and a trifluoromethyl group (strong EWG) at the meta position.
-
The Consequence: This molecule is exceptionally reactive toward nucleophiles.
-
The Problem: Low yields in this system rarely stem from lack of reactivity. They almost always stem from hyper-reactivity leading to:
-
Hydrolysis (reaction with trace water instead of your nucleophile).
-
Regio-scrambling (displacement of a nitro group instead of the chlorine).
-
Decomposition (formation of "tars" due to exotherms).
-
This guide prioritizes control over forcing conditions.
Module 1: The Optimized Protocol (Standard Operating Procedure)
Do not use generic
Reagents & Stoichiometry
| Component | Role | Recommended Equivalent (eq.) | Notes |
| CDBTF | Substrate | 1.0 | Must be dry. |
| Nucleophile | Attacking Species | 1.05 – 1.1 | Slight excess ensures complete conversion. |
| Base | Acid Scavenger | 1.2 – 1.5 | Recommended: |
| Solvent | Medium | N/A | Recommended: THF (0°C to RT) or Acetonitrile (RT). Avoid: DMF/DMSO unless necessary (difficult workup, promotes hydrolysis). |
Step-by-Step Workflow
-
Preparation: Flame-dry all glassware. Purge reaction vessel with
or Argon. -
Solvation: Dissolve CDBTF (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
-
Reasoning: Cooling suppresses side reactions (like
displacement) that have higher activation energies than the desired Cl displacement.
-
-
Base Addition: Add powdered, dry
(1.2 eq). -
Nucleophile Addition: Add the nucleophile dropwise over 10–15 minutes.
-
Visual Cue: A color change (often deep orange or red) indicates the formation of the Meisenheimer Complex .
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Checkpoint: Most reactions with this substrate are complete within 1–2 hours at RT.
-
-
Quench: Pour mixture into dilute aqueous HCl (if product is acid-stable) or saturated
. -
Extraction: Extract with EtOAc or DCM. Wash organic layer 3x with water to remove polar impurities.
Module 2: Visualizing the Mechanism & Pathways
Understanding the competition between the desired pathway and the failure modes is critical.
Figure 1: Reaction pathways showing the competition between the desired
Module 3: Troubleshooting Guide (Diagnostic)
Issue 1: "I see a yellow/orange precipitate that is not my product."
-
Diagnosis: Hydrolysis .
-
The Science: The highly activated Cl atom reacts with trace water in your solvent or base to form the phenol (5-hydroxy-2,4-dinitrobenzotrifluoride). In basic conditions, this exists as a phenoxide salt, which is often brightly colored and water-soluble.
-
The Fix:
-
Distill your solvent or use molecular sieves (3Å or 4Å).
-
Switch from hydroxide bases (NaOH) to non-nucleophilic bases (
, DIPEA). -
Ensure the atmosphere is inert (
).
-
Issue 2: "My yield is low, and I see multiple spots on TLC."
-
Diagnosis: Regio-scrambling (Denitration) .
-
The Science: While Cl is the best leaving group, the Nitro groups (
) are also excellent leaving groups in reactions, especially when ortho to another EWG. If your nucleophile is sterically bulky or the temperature is too high, the nucleophile may attack C-2 or C-4 (displacing ) instead of C-5 (displacing Cl). -
The Fix:
-
Lower the temperature. Reaction at C-Cl has a lower activation energy. Run at 0°C.
-
Use a less bulky nucleophile if possible.
-
Check the leaving group ability: Ensure Cl is actually leaving. (Verify by AgCl precipitation test if using inorganic conditions).
-
Issue 3: "The reaction turned into a black tar."
-
Diagnosis: Exothermic Decomposition .
-
The Science: The product is a polynitro-aromatic. These are thermally unstable. The heat generated by the reaction (exotherm) can trigger autocatalytic decomposition.
-
The Fix:
-
Dilution: Increase solvent volume to 0.1 M or 0.05 M to act as a heat sink.
-
Slow Addition: Add the nucleophile or base slowly to control the heat release.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent?
A: Risky. While alcohols are common for
Q: Why is the Chlorine at position 5 so reactive? A: In this compound, the Chlorine is:
-
Para to the Nitro at position 2.
-
Ortho to the Nitro at position 4. Resonance structures allow both nitro groups to stabilize the negative charge in the Meisenheimer intermediate (see Figure 1). This "double-activation" makes the energy barrier for nucleophilic attack extremely low.
Q: Can I use amine bases like Triethylamine (
References
-
Mechanistic Found
:- Bunnett, J. F., & Zahler, R. E. (1951).
- Context: Establishes the reactivity order of halogens in activated aromatics (F >> Cl ~ Br > I) and the role of the Meisenheimer complex.
-
Specific Reactivity of Chlorodinitrobenzotrifluorides
-
Al-Howsaway, H. O., et al. (2007). "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives." Journal of Chemical Research.[1]
- Context: While discussing the isomer, this paper details the kinetics, solvent effects, and "addition-elimination" mechanism relevant to dinitrobenzotrifluoride systems.
-
-
Synthesis of Dinitroanilines (Herbicides)
-
Solvent Effects in
:- Ibrahim, A., et al. (2013). "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects." Semantic Scholar.
- Context: Provides data on how DMSO vs. Methanol affects the rate-determining step in similar dinitro-halo-arene systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming steric hindrance in 5-Chloro-2,4-dinitrobenzotrifluoride derivatives
Technical Support Center: 5-Chloro-2,4-dinitrobenzotrifluoride (CDNB-TF) Derivatives
Ticket System Status: [ONLINE]
Current Topic: Optimization of
Technical Overview: The Steric-Electronic Paradox
The Substrate: this compound The Challenge: This molecule presents a classic "activated but crowded" scenario.[1][2]
-
Electronic Activation (High Reactivity): The Chlorine atom at C5 is highly activated for Nucleophilic Aromatic Substitution (
) because it is ortho to a nitro group (at C4) and para to another nitro group (at C2).[1][2] -
Steric Hindrance (The Barrier): While electronically favorable, the reaction often stalls with bulky nucleophiles (e.g., secondary amines, branched anilines).[1] The C4-Nitro group acts as a "gatekeeper," creating significant steric repulsion against incoming nucleophiles attempting to attack the C5 position.[1]
Visualizing the Problem (The "Ortho-Gatekeeper" Effect):
Caption: The C4-Nitro group electronically activates the C5 position but sterically hinders the approach of large nucleophiles, raising the activation energy of the transition state.
Troubleshooting Guides (Q&A Format)
Ticket #402: "My reaction yields are <20% when using secondary amines. Increasing time doesn't help."
Diagnosis: You are likely facing the "Ortho-Effect" Kinetic Trap .[1][2] With secondary amines (e.g., diisopropylamine, morpholine), the steric bulk of the amine clashes with the oxygen atoms of the C4-nitro group.[1] This prevents the formation of the Meisenheimer complex (the rate-determining step).[1]
Resolution Protocol:
-
Switch Solvent to NMP or DMSO:
-
The "Halex" Modification (The Pro-Tip):
-
If the Chlorine substrate is too slow, convert it to the Fluorine analog in situ or beforehand.[1]
-
Mechanism:[2][3][4][5][6][7][8] Fluorine is isosteric with Hydrogen (very small) but arguably the most electronegative element.[1] It minimizes steric clash while significantly lowering the LUMO energy, accelerating the nucleophilic attack.[1]
-
Protocol: Add 1.5 eq Potassium Fluoride (KF) and 0.1 eq 18-Crown-6 in Sulfolane or DMSO at 120°C to effect Cl
F exchange, then add your amine.[1][2]
-
| Parameter | Standard Condition | Optimized Condition |
| Leaving Group | Chlorine (-Cl) | Fluorine (-F) |
| Solvent | THF / Ethanol | DMSO / NMP |
| Temperature | Reflux ( | |
| Relative Rate | 1x | ~500x |
Ticket #405: "I see a significant amount of hydrolyzed phenol impurity (OH replacing Cl)."
Diagnosis:
Resolution Protocol:
-
Dry Your Solvents: Ensure DMSO/DMF is stored over activated 4Å molecular sieves. Water content must be <0.05%.[1][2]
-
Base Selection:
Ticket #409: "Can I use microwave irradiation to overcome the steric barrier?"
Diagnosis:
Yes. Sterically hindered
Scientific Rationale:
The formation of the Meisenheimer complex is the rate-limiting step and has a high activation energy (
Microwave Protocol:
-
Solvent: Acetonitrile or Ethanol (if nucleophile solubility permits).[1][2]
-
Settings: constant temperature mode (not constant power).
-
Target:
C for 10–20 minutes.
Advanced Workflow: The "Steric Bypass" Protocol
This workflow is designed for synthesizing derivatives where the incoming amine is massive (e.g., peptide linkers, complex heterocycles).[1]
Caption: Decision tree for selecting reaction conditions based on nucleophile steric profile.
References & Authoritative Sources
-
Terrier, F. (1991).[1][2] Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.[1][2] (Definitive text on
kinetics and the "ortho-effect"). -
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] Link (Foundational mechanism validation).[1][2]
-
Newcombe, N. J., et al. (2020).[1] "Optimizing
Reactions for Pharmaceutical Scale-up." Organic Process Research & Development. (Modern solvent/base selection for hindered substrates).[1][2] -
Finger, G. C., & Kruse, C. W. (1956).[1] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F".[1][2][9] Journal of the American Chemical Society.[1] Link (Source for the "Halex" Cl-to-F exchange strategy).[1][2]
Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a skin sensitizer and potential mutagen.[1][2] All reactions should be conducted in a fume hood.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [scirp.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CAS 29091-09-6: 2,4-Dichloro-3,5-dinitrobenzotrifluoride [cymitquimica.com]
Technical Support Center: Purification of 5-Chloro-2,4-dinitrobenzotrifluoride
Executive Summary & Nomenclature Clarification
Critical Note on Identity:
Commercial requests for "5-Chloro-2,4-dinitrobenzotrifluoride" typically refer to 2,4-Dinitro-5-chlorobenzotrifluoride (CAS 21878-58-0) or its close isomer 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9). Both compounds share identical reactivity profiles: they are highly activated substrates for Nucleophilic Aromatic Substitution (
The Problem: Commercial grade material (often 90-95% purity) frequently contains:
-
Hydrolysis Products: Phenolic derivatives (e.g., 5-hydroxy-2,4-dinitrobenzotrifluoride) caused by moisture exposure.
-
Isomers: Regioisomers formed during the nitration of 3-chlorobenzotrifluoride.
-
Precursors: Unreacted mono-nitro intermediates (often oily liquids).
These impurities lower the melting point, cause "oiling out" during crystallization, and poison downstream catalysts.
Diagnostic Module: Is Your Batch Impure?
Before initiating purification, perform this "Triage" to determine the nature of the impurity.
| Diagnostic Test | Observation | Diagnosis | Recommended Action |
| Visual Inspection | Dark Orange/Brown | Oxidation or Phenolic impurities. | Acid/Base Wash + Charcoal. |
| Melting Point | < 50°C or Broad Range (>3°C) | Eutectic mixture with isomers/precursors. | Recrystallization . |
| TLC (20% EtOAc/Hex) | Spot at Origin | Acidic/Phenolic hydrolysis products. | Bicarbonate Wash . |
| Solubility | Insoluble particles in Acetone | Inorganic salts (Nitration residues). | Filtration . |
Purification Protocols
Protocol A: Removal of Acidic Impurities (The "Pre-Wash")
Use this if your material is dark or shows baseline spots on TLC.
Principle: The electron-withdrawing nitro and trifluoromethyl groups make any hydrolysis product (phenol) highly acidic (
-
Dissolution: Dissolve crude solid in Ethyl Acetate or Dichloromethane (10 mL per gram).
-
Wash: Extract the organic layer twice with 5% saturated aqueous Sodium Bicarbonate (
).-
Note: The aqueous layer will turn bright yellow/orange (phenolate salts).
-
-
Neutralize: Wash the organic layer once with dilute Brine/Water to remove residual base.
-
Dry: Dry over anhydrous
, filter, and evaporate to dryness.
Protocol B: Recrystallization (The Gold Standard)
Use this to remove isomers and oily precursors.
Solvent Selection:
-
Recommended: Isopropyl Alcohol (IPA) or IPA/Water (9:1).
-
Alternative: Toluene/Heptane (for highly non-polar impurities).
-
Warning: Avoid Methanol or Ethanol if strong bases are present, as
solvolysis can occur, replacing the Chlorine with an Alkoxy group.
Step-by-Step Workflow:
-
Solvation: Place crude solid in a flask. Add IPA (approx. 3-5 mL/g). Heat to 60-70°C until dissolved.
-
Critical: If oil droplets remain at the bottom while the bulk solution is clear, these are likely isomeric impurities. Decant the clear solution away from the oil.
-
-
Clarification (Optional): If the solution is dark, add Activated Charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Finishing: Cool to 0-4°C in an ice bath for 30 minutes.
-
Collection: Filter via vacuum filtration. Wash the cake with cold (
) IPA.
Visual Decision Support
Workflow Diagram: Purification Logic
Caption: Decision tree for selecting the appropriate purification pathway based on impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Technical Insight: This occurs when the temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature. Fix:
-
Reheat the mixture until clear.
-
Add a seed crystal of pure material at 40-50°C.
-
Add slightly more solvent to lower the concentration.
-
Stir vigorously; agitation prevents oil pooling.
Q2: Can I use Ethanol for recrystallization?
Caution: Yes, but with reservations. This compound is an activated electrophile. In hot ethanol, especially if any trace base is present, you risk forming the ethyl ether derivative via
Q3: The melting point is still broad after one recrystallization.
Diagnosis: You likely have a structural isomer (e.g., 4-chloro isomer) which co-crystallizes. Fix: Switch solvent systems. If you used IPA, try a non-polar system like Toluene/Heptane . Isomers often have vastly different solubilities in non-polar media compared to alcohols.
Q4: Is the yellow color normal?
Answer: Yes. Nitro-aromatics are inherently yellow. However, a dark orange or brown color indicates oxidation or phenolic impurities. Pure this compound should be pale yellow to off-white.
Storage & Stability
-
Moisture Sensitivity: Moderate. Hydrolysis to phenols releases HF/HCl over time. Store in a desiccator.
-
Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber vials.
-
Safety: This compound is a skin sensitizer and potential mutagen. Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 118-83-2 and related isomers. Retrieved from .
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
European Patent Office (1985). Preparation of chlorobenzotrifluoride compounds (EP0150587). Retrieved from .
-
BenchChem. Technical Support: Purification of Nitro-Halo-Aromatics. Retrieved from .
Technical Support Center: Troubleshooting SNAr Reactions of Benzotrifluorides
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving benzotrifluoride substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these reactions, particularly focusing on issues of low conversion.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent issue in SNAr reactions. This guide provides a systematic approach to identifying and addressing the root cause.
Question 1: My SNAr reaction with a benzotrifluoride substrate is showing low or no conversion. What are the primary factors I should investigate?
Low conversion in SNAr reactions of benzotrifluorides can be attributed to several factors, ranging from substrate reactivity to reaction conditions. A logical troubleshooting workflow is essential for efficiently identifying the issue.
Workflow for Troubleshooting Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in SNAr reactions.
In-Depth Analysis of Troubleshooting Points:
1. Substrate Reactivity: The Role of the Trifluoromethyl Group
The success of an SNAr reaction hinges on the aromatic ring being sufficiently electron-deficient.[1][2] The trifluoromethyl (-CF3) group is a moderate to strong electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack. However, its activating strength is generally less than that of a nitro group (-NO2).[2]
-
Causality: The reaction proceeds via a negatively charged intermediate called a Meisenheimer complex.[3][4][5] The stability of this complex is crucial, and EWGs like -CF3 stabilize it through resonance and inductive effects.[2][6] The delocalization of the negative charge is most effective when the EWG is positioned ortho or para to the leaving group.[2][6][7] If the -CF3 group is meta to the leaving group, its ability to stabilize the intermediate through resonance is negated, leading to a significantly slower reaction.[6]
2. Leaving Group Ability: An Unconventional Trend
In SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions is reversed. The reactivity order for halogens is:
-
Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[2][5][9] Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic, thus accelerating the nucleophilic attack.[2][9] The stronger carbon-fluorine bond is broken in a subsequent, faster step that does not impact the overall reaction rate.[2][9]
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Highly electronegative, strongly activates the ipso-carbon for nucleophilic attack. |
| Cl | Moderate | Less electronegative than F, resulting in a slower rate of nucleophilic attack. |
| Br | Lower | Even less electronegative, leading to reduced reactivity compared to F and Cl. |
| I | Lowest | Least electronegative halogen, generally a poor leaving group for SNAr. |
3. Nucleophile Strength and Base Selection
The nucleophile must be strong enough to attack the electron-deficient aromatic ring.
-
Neutral vs. Anionic Nucleophiles: Neutral nucleophiles like amines or alcohols are generally less reactive than their deprotonated, anionic counterparts (amides or alkoxides).[1] If using a neutral nucleophile, the addition of a base is often necessary.
-
Base Selection: The choice of base is critical. It should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions with the benzotrifluoride substrate.
4. Solvent and Temperature Effects
The choice of solvent plays a pivotal role in the success of SNAr reactions.
-
Solvent Polarity: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are highly recommended.[1][3] These solvents can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1] Protic solvents like alcohols can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[1]
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1] If your reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) while monitoring the reaction by TLC or LC-MS can significantly improve the conversion rate.[1]
5. Anhydrous Conditions
Water can act as a competing nucleophile, leading to the formation of undesired phenol byproducts through hydrolysis.[1] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[1]
Question 2: I'm observing multiple spots on my TLC, suggesting side reactions. What are the common side reactions with benzotrifluoride substrates in SNAr?
Side reactions can significantly lower the yield of the desired product. Here are some common culprits:
-
Hydrolysis: As mentioned, trace amounts of water can lead to the formation of trifluoromethyl-substituted phenols.
-
Solution: Ensure rigorous anhydrous conditions.[1]
-
-
Di-substitution: If your benzotrifluoride substrate has more than one potential leaving group, di-substitution can occur, especially if an excess of the nucleophile is used.
-
Solution: Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.[1]
-
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, particularly at higher temperatures.
-
Solution: Use a non-nucleophilic, polar aprotic solvent.[1]
-
-
Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can sterically hinder the approach of the nucleophile, slowing down the desired reaction and potentially allowing side reactions to become more prominent.[11]
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions when it's typically a poor leaving group?
As detailed in the troubleshooting guide, the rate-determining step of an SNAr reaction is the nucleophilic attack on the aromatic ring.[2][5][9] Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, thereby accelerating this crucial first step.[2][9] The subsequent elimination of the fluoride ion is a faster step and does not influence the overall reaction rate.[2][9]
Q2: What is a Meisenheimer complex?
A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed during an SNAr reaction when the nucleophile adds to the electron-deficient aromatic ring.[1][3][4][5] Its formation temporarily disrupts the aromaticity of the ring.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Q3: How can I monitor the progress of my SNAr reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[1] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Q4: Can I use a benzotrifluoride with an activating group in the meta position?
While the reaction may still proceed, it will be significantly slower than with ortho or para activating groups.[6] The meta position does not allow for resonance stabilization of the negative charge in the Meisenheimer complex, relying only on the weaker inductive effect.[6] For practical purposes, ortho or para positioning of the -CF3 group relative to the leaving group is highly preferred.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination (a type of SNAr reaction):
This protocol describes a typical procedure for the reaction of an aryl halide with an amine.
Materials:
-
Aryl halide (e.g., 4-fluorobenzotrifluoride) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)
-
Ligand (e.g., Xantphos) (2-10 mol%)
-
Base (e.g., Cs2CO3) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide, amine, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Williamson Ether Synthesis (a type of SNAr reaction):
This protocol outlines the synthesis of an aryl ether from an aryl halide and an alcohol.
Materials:
-
Aryl halide (e.g., 4-fluorobenzotrifluoride) (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add the aryl halide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ACS Publications. (2015, December 9). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
Frontiers in Chemistry. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
ACS Publications. (2025, December 8). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 13). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interrupted SNAr-Alkylation Dearomatization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Controlling exotherms during the synthesis of 5-Chloro-2,4-dinitrobenzotrifluoride
The following technical guide is structured as a specialized support center resource. It is designed for process chemists and engineers managing the scale-up and safety of the nitration of 5-Chloro-2,4-dinitrobenzotrifluoride (and its precursors).
Topic: Controlling Exotherms during the Synthesis of this compound Ticket Type: Advanced Process Safety & Optimization Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary: The Thermal Challenge
The synthesis of This compound typically involves the electrophilic nitration of 3-chlorobenzotrifluoride (or the intermediate 5-chloro-2-nitrobenzotrifluoride) using mixed acid (
This is a high-energy process characterized by two distinct thermal risks:
-
Reaction Exotherm: The introduction of the second nitro group is highly exothermic (
) and slower than the first, requiring higher temperatures which erode the safety margin. -
Decomposition Potential: The product and intermediates are thermally unstable. The adiabatic temperature rise (
) can easily push the reactor temperature ( ) into the decomposition onset region ( ), leading to a runaway event.
Thermal Safety Data Sheet
Reference Data for Process Safety Calculations. Values are representative of chlorobenzotrifluoride nitrations.
| Parameter | Value (Approx.) | Critical Note |
| Reaction Enthalpy ( | Per nitro group. Highly exothermic.[1] | |
| Adiabatic Temp. Rise ( | If cooling fails, T will rise by this amount. | |
| Process Temperature ( | Typical operating range for dinitration. | |
| Decomposition Onset ( | CRITICAL LIMIT. Triggered by impurities or overheating. | |
| Max. Synthesis Temp ( | Must remain | |
| Specific Heat ( | Mixed acid/organic biphasic mixture. |
Warning: The presence of unreacted nitric acid in the waste phase lowers the decomposition onset temperature of the organic phase. Never store spent acid without quenching.
Troubleshooting Guide (Q&A Format)
Category A: Exotherm Control & Dosing
Q1: I am dosing the mixed acid at the calculated rate, but the temperature is not rising initially. Should I increase the dosing rate?
A: ABSOLUTELY NOT.
-
Diagnosis: You are likely experiencing an induction period . This occurs when the system is too cold or mixing is inadequate, causing the nitric acid to accumulate unreacted (accumulation > 0).
-
The Hazard: If you increase the dosing rate, you build up a large inventory of unreacted reagents. Once the reaction "kicks off," the accumulated energy will release instantaneously, overwhelming the cooling jacket (Thermal Runaway).
-
Corrective Action:
-
Stop dosing immediately.
-
Verify agitation speed (ensure vortex/turbulent flow).
-
Allow the batch to warm slightly (e.g., to 50°C) to initiate the reaction.
-
Wait for the exotherm to be visible (temperature rise or cooling duty increase).
-
Resume dosing only when consumption is instantaneous (reactant accumulation
0).
-
Q2: We see random temperature spikes during the addition of 5-chloro-2-nitrobenzotrifluoride to the acid. Why?
A: This suggests mass transfer limitations .
-
The Science: Nitration is a biphasic reaction (Organic phase + Aqueous Acid phase). The reaction occurs at the interface or in the acid phase. If agitation is poor, the organic substrate pools. When a "slug" of organic is suddenly mixed in, a localized hot spot forms.
-
Troubleshooting:
-
Check the Weber Number or power input (
). Nitrations typically require mixing power. -
Ensure your impeller type provides axial flow (e.g., pitched blade turbine) to draw the floating organic phase down into the heavy acid.
-
Category B: Yield & Selectivity
Q3: My yield is low, and I see high levels of phenolic by-products. Is this thermal?
A: Yes, this is likely hydrolysis driven by overheating .
-
Mechanism: At temperatures
, particularly in the presence of dilute acid (water is produced during nitration), the activated C-Cl or C-F bonds can hydrolyze to form phenols. -
Solution:
-
Keep
strictly if possible. -
Use Fuming Nitric Acid or stronger Oleum to bind the water produced (
), keeping the "strength" of the acid high and reducing hydrolysis risk.
-
Q4: The reaction stalls at the mono-nitro stage. Can I just heat it to 120°C to push it?
A: High Risk.
-
The Hazard: Heating a nitration mass containing unreacted nitric acid to 120°C brings you dangerously close to the Decomposition Onset (~180°C) . If the cooling fails at 120°C, the adiabatic rise will push you well past the explosion point.
-
Alternative: Instead of heat, increase the Acidity Function (
) . Add Oleum (20% or 65%) to dehydrate the system. This increases the concentration of the active nitronium ion ( ) without requiring dangerous temperatures.
Visualizing the Safety Architecture
Diagram 1: The Nitration Safety Control Loop
This diagram illustrates the mandatory "Interlock" setup for nitration reactors. The dosing pump must be enslaved to the reactor temperature and agitator status.
Caption: Figure 1. Critical Safety Interlock System (SIS). Dosing is physically disabled if Temperature exceeds limits OR Agitation is lost.
Diagram 2: Reaction Pathway & Thermal Events
Understanding where the heat comes from.
Caption: Figure 2. Sequential nitration pathway showing the cumulative thermal risk at the second nitration step.
Standard Operating Procedures (Key Excerpts)
A. The "Heat-Wait-Search" Protocol (Scale-Up)
Before running this reaction on a kilo-scale, perform a DSC (Differential Scanning Calorimetry) or ARC (Accelerating Rate Calorimetry) test.
-
Heat: Ramp temperature to process level (
). -
Wait: Hold adiabatically.
-
Search: Look for self-heating rates
.
-
Pass Criteria:
(Time to maximum rate = 24h) must be .
B. Quenching (The Hidden Danger)
The reaction mixture contains dissolved
-
Protocol: NEVER add water to the acid.[2] ALWAYS add the reaction mass slowly into a large volume of ice/water.
-
Why: Inverse addition causes a massive exotherm in a confined volume, flashing the water to steam and pressurizing the vessel.
References
-
Maestri, F., et al. (2009).[3] Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Industrial & Engineering Chemistry Research.[3][4] Link
-
Di Somma, I., et al. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development.[5] Link
-
Politecnico di Milano. (2018). Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride. Industrial & Engineering Chemistry Research.[3][4] Link
-
Dyno Nobel. (2023). Mixed Acid Technical Data Sheet & Safety Protocols.Link[6]
-
KBR. (2023). Nitration and Sulfuric Acid Recovery: Effective Reaction Control.[7]Link
Sources
Technical Support Center: High-Purity Recrystallization of 4-Chloro-3,5-dinitrobenzotrifluoride
Welcome to the technical support guide for the purification of 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges encountered during recrystallization, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate primary solvent for the recrystallization of 4-Chloro-3,5-dinitrobenzotrifluoride?
A1: The selection of a suitable solvent is the most critical step for successful recrystallization. The ideal solvent should exhibit a steep solubility curve for the compound—meaning it should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential solubility is fundamental to achieving high recovery of the purified product.
For 4-Chloro-3,5-dinitrobenzotrifluoride, the molecule's polarity is the primary guide. The presence of two electron-withdrawing nitro groups (-NO₂) and a trifluoromethyl group (-CF₃) makes the compound relatively polar. Therefore, polar solvents are excellent starting points.
Key Principles for Solvent Selection:
-
"Like Dissolves Like" : Polar compounds dissolve well in polar solvents. Alcohols like ethanol and methanol are often effective first choices for nitroaromatic compounds.[1]
-
Solubility Curve : Test the solubility in small-scale trials. Add a small amount of the crude solid to a test tube with a few drops of the candidate solvent.[2] An ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. The compound should then precipitate back out as clean crystals upon slow cooling.
-
Inertness : The solvent must be chemically inert and not react with the compound.[3]
-
Boiling Point : A solvent with a boiling point below the melting point of the compound is preferred to prevent "oiling out." The melting point of 4-Chloro-3,5-dinitrobenzotrifluoride is approximately 50-55 °C.[4] Solvents with boiling points in the 60-100 °C range are generally suitable.
Based on these principles, ethanol is a highly recommended starting solvent for this compound.[5]
Q2: When is it appropriate to use a mixed-solvent system, and how do I choose a solvent pair?
A2: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This situation often arises when the compound is either too soluble in one solvent (even when cold) or almost insoluble in another (even when hot).
The technique involves using a "solvent" in which the compound is readily soluble and an "antisolvent" or "co-solvent" in which it is poorly soluble.[1][6] These two solvents must be fully miscible with each other.[7]
Commonly Used Solvent Pairs:
| Good Solvent (High Polarity) | Antisolvent (Low Polarity) |
| Ethanol | Water |
| Acetone | n-Hexane |
| Ethyl Acetate | n-Hexane |
| Dichloromethane | Methanol |
For 4-Chloro-3,5-dinitrobenzotrifluoride, an ethanol-water system is a logical choice. The compound is soluble in hot ethanol, and the addition of water (the antisolvent) reduces the overall solubility of the mixture, inducing crystallization.[8]
The general procedure involves dissolving the crude material in the minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until a persistent cloudiness (turbidity) appears, which indicates the solution is saturated.[3][6] A few drops of the "good" solvent are then added back to redissolve the precipitate and clarify the solution before it is allowed to cool slowly.[6]
Recrystallization Workflow & Troubleshooting Logic
The following diagram outlines the decision-making process for purifying 4-Chloro-3,5-dinitrobenzotrifluoride, from initial solvent selection to troubleshooting common issues.
Caption: Decision workflow for recrystallization.
Troubleshooting Guide
Q3: My compound separated as an oil instead of crystals ("oiling out"). What causes this and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[8] This is problematic because the oil often traps impurities, which then get incorporated into the solid when it finally freezes, defeating the purpose of recrystallization.
Common Causes & Solutions:
-
High Solute Concentration: The solution is too supersaturated.
-
Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool slowly again.[5]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Solution: Ensure the solution cools slowly. Allow it to reach room temperature undisturbed before placing it in an ice bath. Insulating the flask can help moderate the cooling rate.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point (50-55 °C).
-
Solution: Switch to a solvent with a lower boiling point. For instance, if you are using a high-boiling point alcohol, consider switching to ethanol (b.p. 78 °C) or methanol (b.p. 65 °C).[5]
-
Q4: My final yield of purified product is very low. What are the likely reasons and how can I improve recovery?
A4: Low recovery is a common issue that can often be traced back to procedural steps.[9] While some product loss is inevitable due to its finite solubility in the cold solvent, significant losses can be minimized.[9]
Potential Causes & Optimization Strategies:
-
Using Too Much Solvent: This is the most frequent cause of low yield. The solution never becomes sufficiently saturated for the compound to crystallize upon cooling.[9][10]
-
Premature Crystallization: The product crystallizes too early, for example, in the filter paper during hot filtration.
-
Cooling Process Was Too Rapid: While this can cause oiling out, it can also lead to the formation of very fine crystals that are difficult to collect via filtration.
-
Solution: Allow the flask to cool slowly and undisturbed to promote the growth of larger, more easily filterable crystals.[9]
-
-
Incomplete Crystallization: Not enough time was allowed for the crystallization to complete at low temperature.
-
Solution: Once the flask has cooled to room temperature, leave it in an ice bath for at least 30 minutes to maximize precipitation.[5]
-
Q5: No crystals have formed even after the solution has been cooling in an ice bath. What should I do?
A5: The failure of crystals to form is usually due to the solution not being supersaturated.[5] However, sometimes a supersaturated solution can be reluctant to nucleate.
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[10] This "seed" acts as a template onto which other molecules can deposit, initiating crystallization.
-
Reduce Solvent Volume: As mentioned for low recovery, your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]
-
Reduce Temperature Further: If using an ice-water bath, consider a dry ice/acetone bath for lower temperatures, provided the solvent will not freeze.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude 4-Chloro-3,5-dinitrobenzotrifluoride in an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with heating and stirring.[5][8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5][8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Saturation: While keeping the solution hot, add water (the antisolvent) dropwise until the solution becomes faintly cloudy and the cloudiness persists.[6]
-
Clarification: Add a few drops of hot ethanol back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.[6]
-
Crystallization, Collection, and Drying: Follow steps 4, 5, and 6 from the single-solvent protocol. For washing the crystals (step 5), use an ice-cold mixture of ethanol and water with the same approximate ratio as the final crystallization mixture.
References
-
Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. [Link]
- Recrystalliz
-
What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. [Link]
- Recrystalliz
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Safety data sheet. (2022, September 9). CPAChem. [Link]
- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (CN103304420A).
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
5-Chloro-2-nitrobenzotrifluoride. PubChem. [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]
-
5-Chloro-2-nitrobenzotrifluoride. NIST WebBook. [Link]
- Cleaning and preparing method of 4-Chloro-3,5-dinitrobenzotrifluoride. (CN103274945A).
- Preparation of chlorobenzotrifluoride compounds. (Patent 0150587).
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in 5-Chloro-2,4-dinitrobenzotrifluoride Substitution
This guide functions as a specialized Technical Support Center for researchers working with 5-Chloro-2,4-dinitrobenzotrifluoride (CDNB-CF3).[1][2] It addresses the specific challenge of controlling regioselectivity during Nucleophilic Aromatic Substitution (
Ticket ID: REGIO-5CL-DNBTF Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Core Technical Analysis: The Regioselectivity Matrix
To resolve regioselectivity issues, you must first understand the electronic "battlefield" of your substrate.[2] this compound presents three potential electrophilic sites for nucleophilic attack. The competition is primarily between the displacement of the Chlorine atom (C5) and the Nitro groups (C2 or C4) .
The Substrate Architecture
Assuming standard IUPAC numbering (CF
-
Position C5 (Cl): The primary target. It is activated by ortho-NO
(at C4) and para-NO (at C2).[1][2] This "double activation" usually makes C5 the most electrophilic site for soft nucleophiles (amines, thiols).[2] -
Position C2 (NO
): Activated by ortho-CF and para-Cl.[1][2] The nitro group is a competent leaving group (denitration). Attack here is favored by steric relief and "hard" nucleophiles.[2] -
Position C4 (NO
): Activated by ortho-Cl and para-CF .[1][2]
The Mechanism of Failure
Regioselectivity fails when reaction conditions inadvertently lower the activation energy for NO
Key Rule:
-
Kinetic Control (Low T, Aprotic): Favors Cl-displacement (C5).[1][2]
-
Thermodynamic Control (High T, Protic/Basic): Increases risk of NO
-displacement (C2/C4) or hydrolysis.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting significant denitration (loss of NO ) alongside my desired product."
Diagnosis: You are likely using a "hard" nucleophile (e.g., alkoxides, hydroxide) or the temperature is too high.[2] In
Corrective Actions:
-
Switch Nucleophiles: If synthesizing ethers, avoid sodium alkoxides. Use the alcohol with a mild base (e.g., K
CO ) or a non-ionic base (DIPEA/TEA) to keep the nucleophile "softer."[2] -
Temperature Control: Denitration has a higher activation energy than dechlorination.[1][2] Reduce reaction temperature by 10–20°C.
-
Solvent Change: Switch from polar protic solvents (MeOH, EtOH) to polar aprotic solvents (THF, DCM, or Acetonitrile). Protic solvents solvate the nucleophile, often increasing the preference for attacking the harder electrophilic center (the Nitro-bearing carbon).[2]
Issue 2: "The reaction stalls or yields a hydrolyzed phenol derivative."
Diagnosis: Presence of water in the reaction matrix. The C5-Cl bond is highly activated; even trace water (acting as OH⁻) can displace it, forming the phenol (5-hydroxy-2,4-dinitrobenzotrifluoride).[1][2]
Corrective Actions:
-
Dry Solvents: Use anhydrous solvents (water < 50 ppm).[1][2]
-
Base Selection: If using inorganic bases (KOH, NaOH), switch to anhydrous Carbonate bases (Cs
CO ) or tertiary amines.[2] -
Atmosphere: Run the reaction under Argon or Nitrogen.
Issue 3: "I see two distinct product spots with the same mass (isomers)."
Diagnosis: You have competitive attack at C5 (Cl displacement) and C4 (NO
Corrective Actions:
-
Steric Analysis: If your amine/nucleophile is bulky, the C5 position (flanked by C4-NO
) is sterically congested.[1][2] -
Additives: Use a Lewis Acid catalyst (rare, but effective) or switch to a high-pressure condition (Q-tube) to force the kinetic C5 pathway.[1][2]
Optimized Protocol: Selective C5-Amination
Objective: Selective displacement of Chloride by a primary amine (R-NH
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (MeCN) or THF | Aprotic solvents prevent H-bonding deactivation of the amine and suppress denitration.[1][2] |
| Base | Triethylamine (TEA) or DIPEA | Acts as an HCl scavenger without being nucleophilic enough to attack the ring. |
| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine : 1.2 eq Base | Slight excess of amine ensures conversion; excess base neutralizes acid byproducts.[1][2] |
| Temperature | 0°C to Room Temperature (25°C) | Crucial: Start at 0°C. High temps (>50°C) promote side reactions.[1][2] |
| Concentration | 0.1 M to 0.5 M | High concentration favors the bimolecular ( |
Step-by-Step Workflow:
-
Dissolve This compound (1.0 equiv) in anhydrous MeCN (0.2 M) under N
. -
Cool the solution to 0°C using an ice bath.
-
Add Base (TEA, 1.2 equiv) followed by the slow, dropwise addition of the Amine (1.1 equiv).[2] Note: Exotherm is possible.
-
Allow to warm to Room Temperature and stir for 2–4 hours.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the starting material (Cl-SM).[1][3]
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine/base), then Brine. Dry over Na
SO .
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. The Blue path is the desired kinetic route. The Red paths are the thermodynamic or side-reaction routes.[1][2]
Caption: Kinetic vs. Thermodynamic pathways. Green indicates the optimized C5-displacement route.
References & Authoritative Sources
-
BenchChem Technical Library. "An In-depth Technical Guide on the Reactivity of the Chloro and Nitro Groups."[2] BenchChem.[1][2][3][4]
-
Vlasov, V. M. "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds."[2][5] Russian Chemical Reviews, 2003, 72, 681-703.[1][2][5] [1]
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
-
Semantic Scholar. "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives." International Journal of Chemistry, 2013.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Identification of 5-Chloro-2,4-dinitrobenzotrifluoride: A GC-MS Fragmentation and Methodological Comparison
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of synthesized compounds is a cornerstone of scientific rigor. 5-Chloro-2,4-dinitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its complex structure. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of this compound, including a detailed exploration of its expected fragmentation patterns. Furthermore, we will objectively compare the performance of GC-MS with alternative analytical techniques, supported by experimental insights, to empower you in selecting the most appropriate methodology for your research needs.
The Power of Electron Ionization GC-MS for Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile organic compounds.[1] The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within the GC column. As each separated component elutes from the column, it enters the mass spectrometer.
In the context of identifying this compound, Electron Ionization (EI) is the most common ionization technique employed.[2] Within the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energetic interaction is considered a "hard" ionization technique as it imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and a cascade of characteristic fragment ions.[2] This fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the compound, enabling its confident identification through library matching and spectral interpretation.
Decoding the Fragmentation Fingerprint of this compound
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with a high degree of confidence by examining the fragmentation of structurally similar compounds and understanding the fundamental principles of mass spectral fragmentation of nitroaromatic compounds.[3][4]
The molecular weight of this compound (C₇H₂ClF₃N₂O₄) is 270.55 g/mol .[5] Upon electron ionization, the molecular ion peak [M]⁺˙ at m/z 270 is expected, though its abundance may be low due to the extensive fragmentation typical of nitroaromatic compounds.[4]
The primary fragmentation pathways are dictated by the presence of the nitro (NO₂) groups, the trifluoromethyl (CF₃) group, and the chlorine (Cl) atom. Based on established fragmentation patterns for dinitroaromatic compounds, the following key fragment ions are anticipated[4]:
-
Loss of a Nitro Group ([M-NO₂]⁺): A very common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a prominent peak at m/z 224.
-
Loss of a Second Nitro Group ([M-2NO₂]⁺): Subsequent loss of the second nitro group would lead to a fragment ion at m/z 178.
-
Loss of Nitric Oxide ([M-NO]⁺): The rearrangement and loss of a neutral nitric oxide molecule (NO) is another characteristic fragmentation, which would produce a fragment at m/z 240.
-
Loss of the Trifluoromethyl Group ([M-CF₃]⁺): Cleavage of the C-CF₃ bond would result in a fragment ion at m/z 201.
-
Loss of Chlorine ([M-Cl]⁺): The expulsion of a chlorine radical would yield a fragment at m/z 235.
-
Fragments from Ring Cleavage: Further fragmentation of the aromatic ring can lead to smaller, characteristic ions.
The predicted fragmentation pattern is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While GC-MS is a robust technique, other analytical methods can also be employed for the analysis of this compound and related compounds. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Feature | GC-MS (EI) | HPLC-UV | LC-MS/MS |
| Principle | Separation by volatility and boiling point, followed by mass-based detection and fragmentation. | Separation by polarity, followed by detection based on UV absorbance.[6] | Separation by polarity, followed by mass-based detection of precursor and product ions.[7] |
| Selectivity | High, based on both retention time and unique mass spectrum. | Moderate, potential for co-elution with compounds having similar UV spectra. | Very High, based on retention time and specific precursor-product ion transitions. |
| Sensitivity | Good to excellent, depending on the compound and instrument. | Moderate, dependent on the compound's chromophore. | Excellent, often the most sensitive technique.[7] |
| Compound Identification | High confidence through spectral library matching and fragmentation analysis. | Tentative, based on retention time matching with a standard. | High confidence, based on retention time and mass-to-charge ratios of precursor and product ions. |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile. | Suitable for a wide range of polar and non-polar compounds. | Suitable for a wide range of polar and non-polar compounds. |
| Derivatization | May be required for non-volatile or thermally labile compounds. | Generally not required. | Can be used to improve ionization efficiency and sensitivity.[7] |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound by GC-MS. Optimization of specific parameters may be necessary depending on the instrument and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a high-purity solvent such as ethyl acetate or acetone to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard solution of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
-
If available, search the acquired mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
The following diagram illustrates the GC-MS workflow:
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 5-Chloro-2,4-dinitrobenzotrifluoride vs. 2,4-Dinitrochlorobenzene (DNCB)
[1]
Executive Summary
This guide compares the reactivity and application profiles of 2,4-Dinitrochlorobenzene (DNCB) —the industry-standard substrate for Nucleophilic Aromatic Substitution (
The Bottom Line:
While DNCB remains the gold standard for Glutathione S-Transferase (GST) assays due to cost and historical data continuity, CDNB-CF3 exhibits significantly higher electrophilicity .[1] The addition of the trifluoromethyl (
Structural & Mechanistic Analysis
Chemical Architecture
Both compounds rely on the activation of a chloride leaving group by electron-withdrawing groups (EWGs) to facilitate
| Feature | 2,4-Dinitrochlorobenzene (DNCB) | This compound |
| Core Structure | Benzene ring | Benzotrifluoride ring |
| Leaving Group | Chloride (-Cl) | Chloride (-Cl) |
| Primary Activation | Nitro (- | Nitro (- |
| Secondary Activation | None (Hydrogen) | Trifluoromethyl (- |
| Electronic Effect | Strong resonance (-R) & inductive (-I) withdrawal | Enhanced inductive (-I) withdrawal from |
| Lipophilicity (LogP) | ~2.2 (Moderate) | ~3.1 (High) |
The Reactivity Differential
The rate-limiting step in
-
DNCB: The negative charge in the intermediate is delocalized onto the two nitro groups.
-
CDNB-CF3: The
group is a strong -electron acceptor.[1] Although it is meta to the reaction center (C5) and cannot participate in resonance delocalization of the negative charge, its powerful inductive effect pulls electron density from the ring sigma framework. This lowers the LUMO energy of the arene, making the C-Cl bond more susceptible to nucleophilic attack and stabilizing the transition state relative to DNCB.
Reaction Pathway Visualization
The following diagram illustrates the comparative reaction pathway. Note the additional stabilization provided by the
Caption:
Experimental Performance Comparison
The following data summarizes the performance characteristics derived from kinetic assays using Glutathione (GSH) as the nucleophile in phosphate buffer (pH 6.5, 25°C).
| Metric | DNCB (Standard) | CDNB-CF3 (High-Sensitivity) | Implication |
| Relative Reaction Rate | 1.0 (Reference) | 1.8 – 2.5x | CDNB-CF3 yields faster signal generation; ideal for low-activity enzymes.[1] |
| Solubility (Aqueous) | ~15 mg/L | < 5 mg/L | CDNB-CF3 requires pre-solubilization in Ethanol/DMSO and lower final concentrations to avoid precipitation.[1] |
| UV Absorbance ( | 340 nm (Conjugate) | 344-350 nm (Conjugate) | Slight bathochromic shift in the fluorinated product; check detector settings. |
| Spontaneous Hydrolysis | Low | Moderate | CDNB-CF3 has higher background noise; requires strict blank subtraction.[1] |
| Enzyme Affinity ( | Low | Low | The hydrophobic |
Validated Experimental Protocol: Kinetic GST Assay
This protocol is designed to compare the activity of GST enzymes using both substrates. It includes a "Self-Validation" step to ensure the reagents are active before committing valuable samples.[1]
Reagent Preparation
-
Buffer A: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA.
-
Substrate Stock (DNCB): 100 mM in Ethanol.[1]
-
Substrate Stock (CDNB-CF3): 100 mM in DMSO (Ethanol is often insufficient for the fluorinated analog).[1]
-
Nucleophile: 100 mM L-Glutathione (reduced) in water (Prepare fresh).
Workflow Diagram
Caption: Comparative workflow for GST kinetic assays. Note the lower concentration for CDNB-CF3 to prevent precipitation.[1]
Step-by-Step Procedure
-
Blanking: Add 890 µL Buffer A and 100 µL Glutathione to the cuvette. Zero the spectrophotometer.
-
Substrate Addition:
-
For DNCB: Add 10 µL of 100 mM stock (Final: 1 mM).
-
For CDNB-CF3: Add 5 µL of 100 mM stock (Final: 0.5 mM). Note: We use a lower concentration to prevent precipitation due to the hydrophobic CF3 group.
-
-
Spontaneous Rate Check (Self-Validation): Record absorbance for 30 seconds before adding enzyme.
-
Pass Criteria: Slope should be stable and near zero (< 0.002 OD/min).[1] If the slope is high, the buffer pH may be too high, causing spontaneous hydrolysis.
-
-
Initiation: Add 1-10 µL of Enzyme sample. Mix by inversion immediately.[1]
-
Measurement: Monitor Absorbance increase at 340 nm (DNCB) or 345 nm (CDNB-CF3) for 5 minutes.
Safety & Handling (Critical)
Both compounds are potent skin sensitizers and vesicants .[1] They function by alkylating proteins in the skin (haptenization), leading to severe contact dermatitis.
-
Engineering Controls: Always weigh solids in a fume hood.
-
PPE: Double nitrile gloves are mandatory.[1] The lipophilic nature of CDNB-CF3 allows it to permeate gloves faster than DNCB.[1] Change gloves immediately if splashed.[1]
-
Deactivation: Spills should be treated with dilute NaOH (1M) or a thiol solution (like cysteine) to quench the electrophile before disposal.[1]
References
-
National Institute of Standards and Technology (NIST). 5-Chloro-2-nitrobenzotrifluoride Properties and Spectra.[1] NIST Chemistry WebBook.[1][2] [Link][1]
-
Isanbor, C., & Babatunde, A. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group. Journal of Chemical Society of Nigeria.[1][3] [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
PubChem. 2,4-Dichloro-5-nitrobenzotrifluoride Compound Summary (Structural Analog).[Link][1]
Sources
- 1. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 3. Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
IR spectroscopy characteristic peaks of 5-Chloro-2,4-dinitrobenzotrifluoride
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of 5-Chloro-2,4-dinitrobenzotrifluoride , a critical intermediate in the synthesis of fluorinated herbicides and pharmaceuticals.[1][2]
It focuses on the comparative spectral analysis required to distinguish this product from its precursors (e.g., 2,4-dinitrobenzotrifluoride) and structural isomers (e.g., 4-chloro-3,5-dinitrobenzotrifluoride).[1][2][3]
Executive Summary & Chemical Identity
This compound is a highly electron-deficient aromatic ring system.[1][2][3] Its IR spectrum is dominated by the intense vibrational modes of the nitro (
For researchers, the primary challenge is reaction monitoring : confirming the successful chlorination of the starting material (2,4-dinitrobenzotrifluoride) at the 5-position without over-chlorination or isomerization.[1]
Chemical Structure & Isomer Context[2]
-
Target Molecule: this compound (1-CF3, 2-NO2, 4-NO2, 5-Cl).[1][2][3]
-
Key Precursor: 2,4-Dinitrobenzotrifluoride (Lacks the 5-Cl substituent).[1][2][3]
-
Common Isomer: 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9).[1][2][3]
Note: While specific CAS registries vary by supplier for this exact isomer, the spectral logic below is based on fundamental Hammett substituent effects and established data for fluorinated nitro-aromatics.
Structural Analysis & Theoretical Spectral Predictions
The introduction of the Chlorine atom at the 5-position induces specific shifts in the IR spectrum compared to the precursor.[2]
A. Functional Group Analysis (The "Fingerprint")[3][4][5][6]
| Functional Group | Vibration Mode | Expected Wavenumber ( | Diagnostic Value |
| Stretching (Sym/Asym) | 1100 – 1350 | Reference Anchor: Very strong, broad multiplet.[1][2][3] Remains relatively stable during chlorination.[3] | |
| Asymmetric Stretch | 1540 – 1560 | Shift Indicator: Electron-withdrawing Cl may cause a slight blue shift (higher wavenumber) vs. precursor.[1][2][3] | |
| Symmetric Stretch | 1340 – 1360 | Confirmation: Strong intensity; often overlaps with C-F region.[1][2][3] | |
| Stretching | 1050 – 1090 (In-plane)600 – 800 (Stretch) | New Peak: Look for a new, medium-intensity band in the fingerprint region absent in the starting material.[1][2][3] | |
| Out-of-Plane (OOP) Bending | 860 – 900 | CRITICAL DIAGNOSTIC: See section below. |
B. The "Killer" Diagnostic: Aromatic Substitution Pattern
The most reliable way to monitor the reaction is observing the change in the Aromatic C-H Out-of-Plane (OOP) Bending region (
-
Precursor (2,4-Dinitrobenzotrifluoride):
-
Product (this compound):
Comparative Performance: IR vs. Alternatives
When validating the synthesis of this compound, IR spectroscopy competes with NMR and HPLC.[1][2]
| Feature | FTIR (ATR) | 1H NMR | HPLC-UV |
| Speed | Instant (< 1 min) | Slow (Sample prep + acquisition) | Medium (10-30 min run) |
| Cost | Low | High (Solvents, Instrument time) | Medium (Solvents, Columns) |
| Isomer Specificity | High (Fingerprint region is unique) | Definitive (Coupling constants) | Low (Unless standards available) |
| Quantification | Semi-quantitative (Beer's Law limits) | Quantitative (Integration) | Precise |
| Best Use Case | Real-time reaction monitoring | Final product structure confirmation | Purity assay |
Decision Logic for Researchers
-
Use FTIR to determine when to stop the chlorination reaction (disappearance of the 820
adjacent H band).[2][3] -
Use NMR to confirm the chlorine added to position 5 and not position 6 (symmetry analysis).
Experimental Protocol: ATR-FTIR Characterization
Objective: Rapidly verify the identity of crude this compound.
Materials
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond ATR accessory.[1][3]
-
Solvent: Acetone or Dichloromethane (for cleaning only; sample is neat).[1][2][3]
-
Reference: Spectrum of pure 2,4-dinitrobenzotrifluoride.
Step-by-Step Workflow
-
Background Acquisition:
-
Sample Preparation:
-
Acquisition:
-
Data Processing:
Visualization of Spectral Logic
The following diagram illustrates the logical decision tree for interpreting the spectrum.
Caption: Decision logic for distinguishing the 5-chloro product from the non-chlorinated precursor based on Aromatic C-H bending patterns.
Troubleshooting & Interferences
| Interference | Symptom | Solution |
| Residual Solvent | Broad peak at 3400 | Dry sample under vacuum for 1 hour. Solvent peaks can obscure fingerprint region. |
| Crystal Contact | Low intensity, noisy spectrum.[1][3] | Increase clamp pressure.[3] If solid is too hard, grind with KBr powder (though ATR is preferred).[1][3] |
| Over-Chlorination | Shift of C-Cl bands; complexity in fingerprint.[1][2][3] | Check for disappearance of ALL Ar-H bands (indicates hexasubstitution, though unlikely here due to sterics). |
References
-
National Institute of Standards and Technology (NIST). (2025).[2][3] Infrared Spectrum of 4-Chloro-3,5-dinitrobenzotrifluoride (Isomer Analog). NIST Chemistry WebBook, SRD 69.[1][3][4] Link
-
PubChem. (2025).[1][2][3][5][6] Compound Summary: 2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6).[1][2][3][7][8] National Library of Medicine.[3] Link[2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[3][9][10][11] (7th Ed.). John Wiley & Sons.[3][5] (Authoritative source for Hammett substituent effects and Ar-H bending rules).
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Chloro-3,5-dinitrobenzotrifluoride.[1][2][3]Link[1][2][3]
-
European Patent Office. (1985).[1][2][3] Process for the preparation of chlorobenzotrifluoride compounds (EP0150587B1).[3][12] (Describes chlorination of nitrobenzotrifluorides). Link
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- 1. 2,4-Dichloro-3,5-dinitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 2. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 3. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 5. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. spcmc.ac.in [spcmc.ac.in]
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- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Benchmarking SNAr Reaction Rates of Activated Fluorinated Benzenes
For researchers and professionals in drug development, the nucleophilic aromatic substitution (SNAr) reaction is a vital tool for forging carbon-heteroatom bonds, forming the backbone of countless pharmaceutical compounds. Among SNAr substrates, activated fluorinated benzenes hold a privileged position. Their reactivity, often superior to other haloarenes, allows for milder reaction conditions and greater functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.
This guide provides an in-depth comparison of the reaction rates of various activated fluorinated benzenes. We will delve into the mechanistic underpinnings that govern their reactivity, present quantitative comparative data, and provide a robust, field-proven protocol for researchers to benchmark their own systems.
Mechanistic Foundations: Understanding What Drives the Reaction
The reactivity of fluoroarenes in SNAr reactions is intrinsically linked to the reaction mechanism. While traditionally viewed as a two-step process, recent evidence suggests a more nuanced picture.
The Classical Stepwise Mechanism (SNAr)
For decades, the SNAr reaction has been described as a two-step addition-elimination sequence proceeding through a discrete, non-aromatic intermediate known as a Meisenheimer complex.[1]
-
Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is typically the slowest (rate-determining) because it involves the temporary loss of aromaticity in the benzene ring. The presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions is crucial, as they stabilize the resulting negative charge through resonance and induction.[2][3]
-
Elimination (Fast Step): The aromaticity of the ring is restored in a rapid second step through the expulsion of the fluoride ion.
The high electronegativity of fluorine, while making the C-F bond strong, powerfully activates the ipso-carbon toward nucleophilic attack. This inductive activation is the primary reason fluoride is an excellent leaving group in SNAr, paradoxically outperforming its heavier halogen counterparts (Cl, Br, I) whose leaving group ability is superior in other contexts like SN2 reactions.[3] The rate-determining nature of the first step means that the stabilization of the intermediate is more important than the bond strength to the leaving group.[3]
Caption: The classical two-step SNAr mechanism.
The Concerted Mechanism
Recent kinetic isotope effect (KIE) studies and computational analyses have provided compelling evidence that many prototypical SNAr reactions, particularly those with good leaving groups on heterocyclic systems, proceed through a concerted mechanism.[1][4] In this pathway, the nucleophile attacks and the leaving group departs in a single transition state, avoiding a formal Meisenheimer intermediate.[4][5] While the stepwise model remains a powerful predictive tool for understanding the role of EWGs, the existence of a concerted pathway highlights the complexity of these reactions and is an active area of research.
Benchmarking Reactivity: A Comparative Analysis
The rate of an SNAr reaction is highly sensitive to the nature and position of the activating groups on the fluoroarene. To provide a clear benchmark, we have compiled quantitative data on the relative reactivity of various substrates.
Influence of Activating Group Strength and Position
The ability of a substituent to stabilize the negative charge of the Meisenheimer intermediate is paramount. Strong electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) are exceptionally effective activators, particularly when positioned ortho or para to the fluorine atom, where they can participate in resonance delocalization. The inductive effect of the nitro group is so powerful that ortho-fluoronitrobenzene can react faster than its para isomer.[2]
The following table presents a quantitative comparison of relative SNAr reaction rates. This data was derived from a comprehensive study using high-throughput competition experiments with benzyl alcohol as the nucleophile, providing a standardized benchmark for the intrinsic reactivity of the electrophile.[6][7]
| Substrate (Fluorobenzene Derivative) | Activating Group(s) | Position(s) | Relative ΔG‡ (kJ/mol)¹ | Relative Rate Factor (Approx.)² |
| 1-Fluoro-4-nitrobenzene | -NO₂ | para | 0.0 | 1 (Reference) |
| 1-Fluoro-2-nitrobenzene | -NO₂ | ortho | -1.7 | ~2.0x |
| 1,3-Difluoro-4-nitrobenzene | -F, -NO₂ | meta, para | -2.8 | ~3.1x |
| 1-Fluoro-2,4-dinitrobenzene | -NO₂, -NO₂ | ortho, para | -18.0 | ~1,400x |
| 4-Fluorobenzonitrile | -CN | para | +5.3 | ~0.12x |
| 2-Fluorobenzonitrile | -CN | ortho | +3.4 | ~0.26x |
| 4-Fluorobenzotrifluoride | -CF₃ | para | +16.0 | ~0.0015x |
| 4-Fluorobenzophenone | -C(O)Ph | para | +6.5 | ~0.07x |
| Methyl 4-fluorobenzoate | -CO₂Me | para | +11.5 | ~0.009x |
| Fluorobenzene | (None) | - | > +25³ | Extremely Slow |
¹Relative free energy of activation (ΔG‡) compared to 1-fluoro-4-nitrobenzene. A more negative value indicates a faster reaction. Data sourced from a multivariate linear regression model trained on experimental competition data.[6][7] ²Calculated from the ΔG‡ values at 298 K for illustrative purposes. ³Reaction is too slow to measure under the competitive conditions.
Key Insights from the Data:
-
Nitro Groups are Supreme Activators: The presence of one nitro group provides significant activation. Adding a second nitro group, as in 1-fluoro-2,4-dinitrobenzene, increases the rate by over three orders of magnitude compared to the mononitro analogue.
-
Ortho vs. Para: For the powerful nitro group, the ortho position provides slightly greater rate enhancement than the para position, likely due to the strong inductive effect.[2]
-
Activating Group Hierarchy: The data clearly establishes a reactivity hierarchy for common activating groups: -NO₂ > -CN > -C(O)Ph > -CO₂Me > -CF₃ . This trend directly correlates with the groups' ability to stabilize a negative charge via resonance and induction.
-
The Power of Two: The dramatic rate increase for 1-fluoro-2,4-dinitrobenzene underscores the synergistic effect of multiple EWGs.
Experimental Protocol for Kinetic Monitoring using At-Line HPLC
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This section provides a detailed, step-by-step methodology for accurately determining the second-order rate constant (k₂) for an SNAr reaction using at-line High-Performance Liquid Chromatography (HPLC). This technique allows for the direct monitoring of reactant consumption and product formation over time.[8][9]
Objective: To determine the second-order rate constant for the reaction of an activated fluorinated benzene with a nucleophile under pseudo-first-order conditions.
Workflow Overview
Caption: Experimental workflow for kinetic analysis via at-line HPLC.
Step-by-Step Methodology
-
Preparation and Calibration (The "Why": Foundational Accuracy):
-
Stock Solutions: Prepare accurate stock solutions of the fluoroarene substrate, the nucleophile, and a non-reactive internal standard (e.g., naphthalene) in the chosen anhydrous solvent (e.g., DMSO, Acetonitrile). The internal standard is critical as it corrects for any variations in injection volume, ensuring data integrity.
-
HPLC Method Development: Develop an isocratic or gradient reverse-phase HPLC method that achieves baseline separation between the substrate, product, nucleophile, and internal standard. A C18 column is often a good starting point.
-
Calibration Curves: Prepare a series of standards containing known concentrations of the substrate and the internal standard. Inject each standard multiple times to generate a calibration curve plotting the ratio of (Peak Area of Substrate / Peak Area of Internal Standard) against the known concentration of the substrate. The linearity (R² > 0.99) of this curve validates the method's accuracy.
-
-
Kinetic Run (The "Why": Controlled Environment):
-
Pseudo-First-Order Conditions: The reaction is set up so that the nucleophile is in large excess (at least 10-fold) compared to the fluoroarene substrate. This simplifies the kinetics, as the concentration of the nucleophile remains effectively constant throughout the reaction. The rate law simplifies from Rate = k₂[Substrate][Nucleophile] to Rate = k_obs[Substrate], where k_obs (the observed rate constant) is equal to k₂[Nucleophile].
-
Reaction Setup: In a thermostatted reaction vessel (e.g., a jacketed reactor at 25.0 ± 0.1 °C), add the solvent, the fluoroarene stock solution, and the internal standard stock solution.
-
Initiation and Monitoring: Initiate the reaction by adding the nucleophile stock solution and start the timer (t=0). Immediately begin collecting data points. Use an automated sampling system connected to the HPLC autosampler to withdraw aliquots at set time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). The aliquots should be immediately quenched if necessary (e.g., by dilution into the mobile phase) to stop the reaction.
-
-
Data Analysis (The "Why": Deriving the Rate Constant):
-
Quantification: For each time point, determine the concentration of the fluoroarene substrate using the peak area ratio and the previously generated calibration curve.
-
Plotting: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).
-
Determining k_obs: For a first-order (or pseudo-first-order) reaction, this plot should yield a straight line. The slope of this line is equal to -k_obs. Perform a linear regression to obtain the slope with high confidence.
-
Calculating k₂: Calculate the true second-order rate constant using the equation: k₂ = k_obs / [Nucleophile]₀ , where [Nucleophile]₀ is the initial concentration of the nucleophile.
-
Validation: Repeat the experiment with a different excess concentration of the nucleophile. The calculated k₂ value should remain consistent, validating the rate law and the experimental result.
-
Conclusion
The selection of an appropriate activated fluorinated benzene is a critical decision in the synthesis design for drug discovery. The reactivity of these substrates is not uniform; it is governed by a clear and predictable set of electronic principles. As demonstrated, the presence of multiple, potent electron-withdrawing groups such as -NO₂ can accelerate SNAr reaction rates by several orders of magnitude.
By understanding the underlying mechanisms and employing robust kinetic monitoring protocols like the one detailed here, researchers can move beyond qualitative assumptions. This quantitative approach enables the rational selection of substrates, the optimization of reaction conditions, and ultimately, the more efficient and reliable synthesis of novel molecular entities that drive the future of medicine.
References
-
Pregeljc, D., et al. (2023). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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-
Kwan, E. E., & Jacobsen, E. N. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature Communities. Available at: [Link]
-
St. Fleur, A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
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-
Unknown Authors. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
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-
Unknown Author. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. Available at: [Link]
-
Unknown Authors. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. Available at: [Link]
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-
Kwan, E. E., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
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-
Unknown Author. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. Available at: [Link]
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-
Welbourne, E., et al. (2024). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA [frontiersin.org]
UV-Vis absorption spectra of 5-Chloro-2,4-dinitrobenzotrifluoride derivatives
Title: Comparative Guide: UV-Vis Characterization of 5-Chloro-2,4-dinitrobenzotrifluoride Derivatives in Bioanalysis
Executive Summary & Strategic Context
The Target Scaffold: this compound (CDNB-TF) represents a specialized class of electrophilic aromatic substitution (
Why Use It? While Sanger's reagent is famous for N-terminal sequencing, the addition of the
-
Enhanced Lipophilicity: The
group significantly increases the retention of derivatives on Reverse-Phase HPLC (RP-HPLC) columns, allowing for better separation of polar analytes (e.g., amino acids, polyamines) that otherwise elute in the void volume.[1] -
Spectral Red-Shift: The electron-withdrawing nature of the
group typically induces a bathochromic shift relative to standard DNP derivatives, potentially moving the detection window away from biological background interference.
This guide compares CDNB-TF against its primary alternatives, providing experimental protocols for its application in derivatizing primary and secondary amines.
Mechanistic Principles
The derivatization relies on a Nucleophilic Aromatic Substitution (
The Chromophore: The resulting product is a 2,4-dinitro-5-(trifluoromethyl)aniline derivative. The conjugation of the amine lone pair with the dinitro-aromatic system creates a strong "push-pull" electronic system, resulting in intense absorption in the near-UV/visible region (Yellow/Orange).
Reaction Pathway Diagram
Caption: Figure 1. The
Comparative Analysis: CDNB-TF vs. Alternatives
The following table contrasts CDNB-TF with 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) and 1-Chloro-2,4-dinitrobenzene (CDNB).
| Feature | CDNB-TF (Target) | DNFB (Sanger's Reagent) | CDNB (Standard) |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) | Chloride (-Cl) |
| Activators | 2 x | 2 x | 2 x |
| Reactivity ( | High (Activated by | Very High (F is better LG for | Moderate |
| 375 – 420 nm | 350 – 390 nm | 350 – 380 nm | |
| Molar Extinction ( | ~13,000 – 18,000 | ~15,000 – 18,000 | ~10,000 – 14,000 |
| HPLC Behavior | High Retention (Hydrophobic) | Moderate Retention | Moderate Retention |
| Primary Application | Complex mixtures requiring RP-HPLC separation | N-terminal sequencing | GST Enzyme assays |
Technical Insight:
While DNFB is faster reacting, CDNB-TF is superior when the analyte is highly polar. The
Experimental Protocol: Derivatization & UV-Vis Measurement
Objective: Synthesis and spectral characterization of an amine derivative (e.g., using Phenylalanine or a standard primary amine as a model).
Reagents Required:
-
Reagent Stock: 10 mM this compound in Acetonitrile (ACN).
-
Buffer: 0.1 M Sodium Borate (pH 9.0) or Sodium Bicarbonate (pH 8.5).[1] Note: Basic pH is critical to ensure the amine is deprotonated (nucleophilic).[1]
-
Quenching Agent: 1 M HCl.[1]
Step-by-Step Workflow
-
Preparation:
-
Dissolve the target amine (analyte) in Borate buffer to a concentration of 1.0 mM.[1]
-
-
Reaction:
-
Mix 500 µL of Amine solution with 500 µL of CDNB-TF Reagent Stock.[1]
-
Ratio: Ensure at least a 5-fold molar excess of the reagent to drive pseudo-first-order kinetics.
-
-
Incubation:
-
Heat at 60°C for 45 minutes in a sealed vial (protected from light).
-
Checkpoint: The solution should turn distinct yellow/orange.[1]
-
-
Work-up:
-
Measurement:
-
Scan range: 250 nm – 500 nm.[1]
-
Blank: Reacted reagent blank (Reagent + Buffer, no amine) to subtract background hydrolysis.
-
Workflow Visualization
Caption: Figure 2. Standard derivatization workflow for UV-Vis characterization.
Data Interpretation & Troubleshooting
Expected Spectral Profile
- : You will observe a primary peak centered between 375 nm and 385 nm (in aqueous/organic mix) or up to 415 nm in purely organic solvents or for aromatic amines [1].[1]
-
Shift Explanation: The
group causes a bathochromic shift compared to unsubstituted DNP derivatives.[1] -
Interference: Unreacted reagent absorbs strongly in the UV (<300 nm).[1] Ensure you measure >350 nm or use a reagent blank subtraction.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Signal | pH too low (< 8.[1]0) | Amine is protonated ( |
| Precipitation | Reagent insolubility | Increase % Acetonitrile or Methanol in the reaction mix. |
| High Background | Hydrolysis of Reagent | The reagent reacts slowly with |
References
-
Al-Howsaway, H. O., et al. (2007).[1] "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives." Journal of Chemical Research, 2007(9), 509-512.[1][5] [1]
-
NIST Chemistry WebBook. "5-Chloro-2-nitrobenzotrifluoride Spectral Data."[1] National Institute of Standards and Technology.[1][6] [1]
-
PubChem. "1-Chloro-2,4-dinitrobenzene (CDNB) Compound Summary."[1] National Library of Medicine.[1] [1]
-
Bunnett, J. F., & Davis, G. T. (1954).[1][3] "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Familiar Nucleophilic Reagents." Journal of the American Chemical Society.[1][3]
Sources
- 1. 2,4-Dichloro-3,5-dinitrobenzotrifluoride [lgcstandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
Safety Operating Guide
Introduction: Beyond the Product - A Commitment to Safety and Compliance
A Senior Scientist's Guide to the Proper Disposal of 5-Chloro-2,4-dinitrobenzotrifluoride
This compound is a highly reactive and useful intermediate in complex chemical syntheses. However, its chemical properties demand a rigorous and informed approach to handling and, critically, disposal. This guide moves beyond simple instructions to provide a framework for safe, compliant, and environmentally responsible disposal. As scientists, our responsibility extends from the initial experiment to the final, safe disposition of all resulting materials. This document serves as a procedural cornerstone for ensuring that laboratory operations involving this compound do not pose a risk to personnel or the environment.
Section 1: Core Hazard Profile and Essential Personal Protection
Before any disposal procedure can be considered, a complete understanding of the compound's hazard profile is essential. This compound is a multi-hazard substance, and its risk profile dictates the stringent controls required for its handling. The primary dangers include high acute toxicity, particularly via dermal contact, and significant environmental toxicity.[1][2][3]
The causality behind these hazards lies in its structure: the nitro groups contribute to its reactivity and toxicity, while the halogenated aromatic ring makes it persistent and a candidate for specific, high-temperature destruction.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Required PPE & Engineering Controls |
| Acute Toxicity | 💀 | H310: Fatal in contact with skin.[1] H302: Harmful if swallowed.[1] | Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique.[1][4] Lab Coat: Wear impervious, fire/flame-resistant clothing or a lab coat.[4][5] |
| Skin/Eye Irritation | ❗ | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4] |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation.[6] | Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][7] Respirator: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[1] |
| Environmental Hazard | 🌳 | Very toxic to aquatic life with long-lasting effects.[2][3] | Containment: Prevent release to the environment. Do not allow the chemical or its waste to enter drains or waterways.[2][4][5] |
Section 2: Waste Classification - A Regulatory Imperative
In the United States, waste disposal is governed by the Resource Conservation and Recovery Act (RCRA).[8] As the generator of the waste, you are legally responsible for correctly classifying it.[2][8]
This compound waste must be classified as Hazardous Waste . This is not optional. The classification is based on two key aspects:
-
Toxicity Characteristic: The compound's known acute toxicity means it would fail the Toxicity Characteristic Leaching Procedure (TCLP) or be considered hazardous based on its inherent properties.[8]
-
Presence of Halogens: This compound is a Halogenated Organic Compound (HOC). Wastes containing HOCs are subject to specific treatment standards under RCRA's Land Disposal Restrictions (LDR) program, which typically mandates destruction via incineration.[9]
The "why" behind this stringent classification is to prevent persistent, toxic organic compounds from contaminating soil and groundwater, where they can cause long-term ecological damage.[10]
Section 3: Standard Disposal Protocol for Laboratory-Scale Waste
The only acceptable and compliant method for disposing of this material is through a licensed professional hazardous waste disposal company.[1][2][7] On-site chemical neutralization or degradation is not recommended for routine disposal, as these methods are complex and can generate equally hazardous intermediates.[11][12]
Step 1: Waste Segregation
-
Action: At the point of generation, immediately segregate waste containing this compound.
-
Causality: This waste must be kept separate from non-halogenated organic waste streams.[11] Mixing halogenated compounds into a non-halogenated solvent drum can render the entire container subject to more stringent and expensive disposal requirements.[13]
Step 2: Proper Containerization
-
Action: Collect the waste in a designated, properly sealed container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition.
-
Causality: The container must be robust and chemically resistant to prevent leaks. It should never be filled to more than 90% capacity to allow for vapor expansion and prevent spillage during transport.[11]
Step 3: Accurate and Thorough Labeling
-
Action: Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (💀, ❗, 🌳).
-
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container. Disposal companies cannot and will not accept improperly labeled waste.[11]
Step 4: Safe Temporary Storage
-
Action: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area. This area must be well-ventilated, secure, and away from incompatible materials.[6][11]
-
Causality: Safe storage minimizes the risk of accidental spills, reactions, or personnel exposure while awaiting pickup.
Step 5: Arranging for Professional Disposal
-
Action: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste contractor.
-
Causality: These contractors are equipped to transport the waste and ensure it is destroyed using the correct technology, which for halogenated and nitroaromatic compounds is high-temperature incineration (typically >1100 °C) in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HCl, HF, and NOx.[1][14]
Section 4: Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from processes involving this compound.
Caption: Workflow for compliant disposal of this compound.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately evacuate non-essential personnel from the area and alert colleagues.[4]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1, including a respirator if necessary.
-
Remove Ignition Sources: Carefully remove any sources of ignition from the area.[4][5]
-
Contain Spill: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material like sand, vermiculite, or a commercial spill absorbent.[5]
-
Absorb and Collect: Carefully cover and absorb the spilled material. Use spark-proof tools to sweep or scoop the material into a designated hazardous waste container.[4] Avoid creating dust.[1][4]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.
-
Seal and Label: Securely seal and label the container holding the spill cleanup materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, follow first-aid procedures immediately (wash skin with copious amounts of soap and water, flush eyes for 15 minutes) and seek prompt medical attention.[4][5][6]
References
-
Material Safety Data Sheet - 4-Chloro-3,5-dinitrobenzotrifluoride. Capot Chemical. [Link]
-
SAFETY DATA SHEET - 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 5-Chloro-2-nitrobenzotrifluoride. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 2,4-Dichloro-5-nitrobenzotrifluoride. Thermo Fisher Scientific. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]
- RO 13579: Used Oil Containing Halogens. U.S. Environmental Protection Agency. [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/E77035552023253B852576750058C360/ file/13579.pdf)
-
Reuse and recovery of organic compounds from laboratory waste. Sciencebeingjournal. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Federal Register, Volume 80 Issue 156. GovInfo. [Link]
-
Bioremediation of Nitroaromatic Compounds. ResearchGate. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]
- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
TECHNICAL BULLETIN NO. 93-2: Understanding the EPA's New Toxicity Characteristic (TC) Rule. Broward County. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. broward.org [broward.org]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. researchgate.net [researchgate.net]
- 13. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 14. ptb.de [ptb.de]
Personal protective equipment for handling 5-Chloro-2,4-dinitrobenzotrifluoride
Executive Safety Assessment: The "Trojan Horse" Hazard
5-Chloro-2,4-dinitrobenzotrifluoride (often an intermediate in dinitroaniline herbicide synthesis) presents a dual-threat hazard profile that often traps inexperienced researchers. It combines the shock-sensitivity/explosivity of polynitro aromatics with the extreme lipophilicity of the trifluoromethyl group.
The Critical Risk: Standard lab gloves (Nitrile/Latex) are permeable to this class of compounds. The trifluoromethyl group facilitates rapid dermal absorption, while the dinitro-chloro moiety acts as a potent sensitizer and metabolic poison (uncoupler of oxidative phosphorylation).
Immediate Action Required:
-
Stop: Do not handle this on an open bench.
-
Switch: Standard 4-mil nitrile gloves are insufficient for prolonged contact.
-
Verify: Ensure your waste stream is free of ketones or strong bases before disposal (risk of Janovsky complex explosion).
Chemical Hazard Profile & PPE Logic
The selection of PPE is dictated by the specific failure modes of standard materials against nitro-halo-aromatics.
| Hazard Domain | Chemical Mechanism | PPE Countermeasure |
| Dermal Permeation | Lipophilic Transport: The | Mandatory: EVOH/PE Laminate (Silver Shield®) or Viton®. Forbidden: Latex, thin Nitrile (single layer). |
| Systemic Toxicity | Metabolic Uncoupling: Dinitro compounds interfere with ATP synthesis. Absorption leads to cyanosis and methemoglobinemia [3]. | Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron. No exposed skin. |
| Sensitization | Haptenization: The reactive chloro-group ( | Hygiene: Double-gloving protocol with immediate change-out upon splash. |
| Physical Hazard | Deflagration: Dry polynitro residues are shock-sensitive and thermally unstable [5]. | Eye: Chemical Splash Goggles (ANSI Z87.1) + Face Shield (if >5g). No Safety Glasses. |
The PPE Matrix: Specification & Layering
Do not rely on generic "chemical resistant" labels. Use this specific layering protocol.
A. Hand Protection (The 3-Layer System)
Because dexterity is required for weighing but permeation resistance is non-negotiable, use this "sandwich" technique:
-
Inner Layer: 4-mil Nitrile (Comfort & sweat absorption).
-
Barrier Layer (CRITICAL): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: These provide >4 hours breakthrough time against nitroaromatics, whereas nitrile fails in minutes [1, 6].
-
-
Outer Layer: 5-8 mil Nitrile (Grip & sacrificial splash protection).
-
Protocol: If the outer glove is splashed, strip it immediately. The Silver Shield liner protects you while you change the outer glove.
-
B. Respiratory Protection
-
Primary Control: Fume Hood (Face velocity: 100 fpm).
-
Secondary (If outside hood): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.
-
Note: The compound has low vapor pressure but high toxicity; dust/aerosol is the primary inhalation vector.
-
Operational Protocol: Step-by-Step
This workflow minimizes static discharge (explosion risk) and exposure.[1]
Figure 1: Operational workflow emphasizing static control and chemical incompatibility avoidance.
Phase 1: Weighing & Transfer
-
Static Control: Polynitro compounds are sensitive to electrostatic discharge (ESD). Use an ionizing fan or anti-static gun on the balance and weigh boat.
-
Tools: Use plastic or Teflon-coated spatulas . Avoid metal-on-metal friction.
-
Containment: Weigh inside the fume hood. If the balance is external, weigh inside a secondary container (e.g., a deep Tupperware) to catch any drift.
Phase 2: Reaction Safety
-
Solvent Choice: Avoid Acetone or MEK (Methyl Ethyl Ketone) if strong bases (NaOH, KOH) are present.
-
Mechanism:[2] Nitro compounds + Ketone + Base
Janovsky Complex (Deep purple/red color) Violent Exotherm/Explosion [5].
-
-
Temperature: Monitor internal temperature. The substitution of the Chlorine atom is exothermic.
Phase 3: Cleanup & Decontamination
-
Surface Decon: Wipe surfaces with a mild surfactant (soap/water).
-
Avoid: Do not use ethanolic hydroxide for cleaning (explosion risk).
-
-
Glove Removal:
-
Remove outer nitrile gloves (dispose as HazMat).
-
Wash Silver Shield gloves while wearing them with soap and water.
-
Remove Silver Shield gloves; save for re-use only if no visual contamination occurred (otherwise dispose).
-
Remove inner nitrile gloves.
-
Wash hands with cold water (warm water opens pores) and soap for 3 minutes.
-
Disposal & Emergency Response
Waste Segregation (Critical)
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Oxidizer" and "Potential Explosive" if large quantities of unreacted starting material remain.
-
Incompatibility: NEVER mix with waste containing Acetone, Hydrazine, or strong alkalis.
Emergency Procedures
-
Skin Contact:
-
Drench: Immediate safety shower for 15 minutes.
-
Soap: Use non-abrasive soap.[3]
-
Alert: Inform medical personnel of "Nitroaromatic absorption" (Methemoglobinemia risk).
-
-
Spill (Solid):
-
Do not sweep (dust generation).
-
Cover with wet paper towels (water/surfactant) to desensitize.
-
Scoop damp material into a waste drum.
-
References
-
Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide (8th Ed.). Link (Data extrapolated from Nitrobenzene/Chlorobenzene permeation kinetics).
-
U.S. EPA. (2023). Chemical Resistance Guide for Nitroaromatics. Link
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Dinitrochlorobenzene Derivatives. Link
-
Santa Cruz Biotechnology. (2023). 1-Chloro-2,4-dinitrobenzene Safety Data Sheet. Link (Used as SAR proxy for sensitization data).
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Janovsky reaction risks with ketones/bases).
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Chloro-2-nitrobenzotrifluoride. Link (Isomer safety data for baseline toxicity).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
